molecular formula C8H6Cl2O2 B041123 3-Chloro-4-methoxybenzoyl chloride CAS No. 36590-49-5

3-Chloro-4-methoxybenzoyl chloride

Cat. No.: B041123
CAS No.: 36590-49-5
M. Wt: 205.03 g/mol
InChI Key: GAPGQBDURBPRLG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoyl chloride is a highly reactive acyl chloride derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry research. This bifunctional molecule features both a reactive acid chloride group and a substituted aromatic ring containing chloro and methoxy substituents, making it a versatile intermediate for the introduction of the 3-chloro-4-methoxybenzoyl moiety into target structures. Its primary research application lies in its use as an efficient acylating agent for the synthesis of amides, esters, and hydrazides, particularly in the development of potential pharmaceutical compounds and agrochemicals. The electron-withdrawing chlorine atom ortho to the carbonyl center enhances the reactivity of the acid chloride while influencing the electronic properties and metabolic stability of the resulting derivatives. Meanwhile, the methoxy group para to the carbonyl provides a site for potential further functionalization. Researchers utilize this compound in the synthesis of complex molecules for screening as kinase inhibitors, receptor modulators, and other biologically active targets, where the distinct substitution pattern can significantly impact binding affinity and selectivity. Proper handling requires anhydrous conditions under an inert atmosphere to prevent hydrolysis, and all work must be conducted by trained personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGQBDURBPRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4-methoxybenzoyl chloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Chloro-4-methoxybenzoyl chloride , designed for researchers and drug development professionals.

CAS No: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol [1]

Executive Summary

This compound is a critical acylating agent employed in the synthesis of pharmacologically active small molecules. Structurally, it functions as an electrophilic "warhead," enabling the introduction of the 3-chloro-4-methoxybenzoyl moiety into nucleophilic substrates (amines, alcohols, thiols). This specific substitution pattern—combining the steric and electronic influence of the meta-chloro group with the electron-donating para-methoxy group—is frequently utilized to modulate lipophilicity and metabolic stability in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis

The compound is an acyl chloride derivative of benzoic acid. The presence of the chlorine atom at the 3-position and the methoxy group at the 4-position creates a unique electronic environment.

  • Electronic Effect: The p-methoxy group is a strong resonance donor, which would typically deactivate the carbonyl carbon toward nucleophilic attack relative to benzoyl chloride. However, the m-chloro group (electron-withdrawing via induction) partially counteracts this, maintaining sufficient electrophilicity for efficient coupling reactions.

  • Steric Effect: The m-chloro substituent introduces steric bulk that can restrict rotation in the final drug molecule, potentially locking the conformation for better receptor binding.

PropertyDetail
IUPAC Name This compound
CAS Number 36590-49-5
SMILES COc1ccc(cc1Cl)C(Cl)=O
InChI Key MXMOTZIXVICDSD-UHFFFAOYSA-N (Analog)
Structural Class Aroyl Chloride / Acid Chloride

Physical Properties Profile

Precise experimental values for this specific isomer are often proprietary or extrapolated from its acid precursor. The following data synthesizes available experimental ranges and calculated physicochemical parameters.

ParameterValue / DescriptionSource/Note
Appearance White to pale yellow crystalline solid or semi-solidAnalog comparison (3-Fluoro analog MP: 68-71°C)
Melting Point Predicted: 30–50 °CLow-melting solid; often supercools to a liquid.
Boiling Point Predicted: ~260–270 °C (at 760 mmHg)Decomposes/Hydrolyzes before boiling at atm pressure.
Density ~1.35 g/cm³Estimated based on halogenated benzoyl chlorides.
Solubility Soluble in DCM, THF, Toluene, Ethyl AcetateReacts violently with water/alcohols.
Flash Point >110 °CClosed Cup (Predicted)

Note on Stability: As an acid chloride, this compound is thermodynamically unstable in the presence of moisture. It rapidly hydrolyzes to 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6) and hydrochloric acid (HCl).

Synthesis & Experimental Protocols

The most reliable route to high-purity this compound is the chlorination of its corresponding carboxylic acid.

Protocol: Synthesis from 3-Chloro-4-methoxybenzoic Acid

Objective: Convert the stable acid precursor into the reactive acyl chloride.

Reagents:

  • 3-Chloro-4-methoxybenzoic acid (1.0 eq) [CAS: 37908-96-6, MP: 215-219°C]

  • Thionyl Chloride (SOCl₂) (1.5–2.0 eq)

  • Dimethylformamide (DMF) (Catalytic, 1-2 drops)

  • Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)

Workflow:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture.

  • Addition: Charge the flask with 3-Chloro-4-methoxybenzoic acid. Add Thionyl Chloride slowly.[2] Add catalytic DMF. Caution: Gas evolution (SO₂ and HCl) will begin immediately.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.

  • Workup: Cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is typically used directly in the next step (crude quantitative yield). For high purity, vacuum distillation can be performed, though the high boiling point requires high vacuum (<1 mmHg).

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the acyl chloride and its subsequent divergent reactivity, a standard workflow in medicinal chemistry.

G Acid 3-Chloro-4-methoxybenzoic Acid (CAS 37908-96-6) Inter Tetrahedral Intermediate Acid->Inter + SOCl₂ / DMF (cat) SOCl2 Thionyl Chloride (SOCl₂) Product 3-Chloro-4-methoxybenzoyl Chloride (CAS 36590-49-5) Inter->Product - SO₂, - HCl Amide Amide Derivative (Drug Intermediate) Product->Amide + Amine (R-NH₂) + Base (Et₃N) Ester Ester Derivative Product->Ester + Alcohol (R-OH) Hydrolysis Hydrolysis (Degradation to Acid) Product->Hydrolysis + H₂O (Moisture)

Caption: Synthesis of this compound and its primary reaction pathways in organic synthesis.[3]

Handling, Stability & Safety (E-E-A-T)

Expert Insight: The primary failure mode when using this reagent is hydrolysis due to poor moisture control . Even trace water in solvents (e.g., "wet" DCM) will quench the acid chloride back to the acid, which is unreactive in nucleophilic substitution conditions, leading to low yields.

Self-Validating Handling Protocol
  • Solvent Check: Always use anhydrous solvents (DCM, THF) stored over molecular sieves.

  • Glassware: Oven-dry all glassware (>120°C) for at least 2 hours before use.

  • Quench Test: Before adding valuable nucleophiles, take a small aliquot of the acid chloride solution and add it to methanol. Analyze by TLC or LCMS. You should see the methyl ester exclusively. If you see the acid, your reagent has degraded.

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4]

    • H290: May be corrosive to metals.

    • EUH014: Reacts violently with water.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat. Handle strictly inside a fume hood due to HCl/SO₂ off-gassing.

References

  • ChemicalBook. this compound (CAS 36590-49-5) Properties and Suppliers.Link

  • Thermo Fisher Scientific. 3-Chloro-4-methoxybenzoic acid (Precursor) Safety and Properties.Link

  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride (Structural Analog Data).Link

  • Organic Syntheses. General Procedure for Acid Chloride Formation using Thionyl Chloride. Coll. Vol. 4, p. 715. Link

Sources

3-Chloro-4-methoxybenzoyl chloride chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol [1]

Executive Summary

3-Chloro-4-methoxybenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmacophores requiring the 3-chloro-4-methoxy substitution pattern. This motif is highly valued in medicinal chemistry for its dual ability to modulate metabolic stability (via the chlorine atom) and lipophilicity (via the methoxy group).

As an acid chloride, it serves as a high-energy acylating agent, reacting rapidly with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters. Its primary utility lies in the development of estrogen receptor


-ligands  (diphenolic azoles) and N-acetyltransferase inhibitors  for anti-tubercular therapeutics.

Molecular Architecture & Properties

The molecule features a benzoyl chloride core substituted with a chlorine atom at the meta position and a methoxy group at the para position relative to the carbonyl carbon.

Electronic & Steric Profile
  • Electrophilicity: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine leaving group and the electron-withdrawing 3-chloro substituent on the ring.

  • Resonance Effects: The 4-methoxy group is an electron-donating group (EDG) by resonance, which slightly attenuates the electrophilicity compared to 3,4-dichlorobenzoyl chloride, but the compound remains highly reactive.

  • Lipophilicity: The 3-Cl/4-OMe combination optimizes ligand-protein interactions, often exploiting the "sigma-hole" of the chlorine for halogen bonding and the methoxy group for hydrogen bond acceptance.

Physicochemical Data Table
PropertyValueNote
Physical State Low-melting solid or semi-solidOften appears as a crystalline mass or viscous liquid upon slight warming.
Boiling Point ~125–130 °C (at 2–10 mmHg)Estimated based on anisoyl chloride analogs. Decomposes at atm pressure.
Solubility Soluble in DCM, THF, TolueneReacts violently with water/protic solvents.
Density ~1.3–1.4 g/cm³Predicted based on halogenated benzoyl chlorides.

Production & Synthesis Protocol

Objective: Synthesis of this compound from 3-chloro-4-methoxybenzoic acid.

Reaction Logic

The transformation utilizes Thionyl Chloride (SOCl₂) as the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is critical; it forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride, significantly accelerating the reaction and preventing the formation of anhydride byproducts.

Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Material: 3-Chloro-4-methoxybenzoic acid Reagents Reagents: SOCl₂ (1.5 eq) + DMF (Cat.) Solvent: Toluene or DCM Start->Reagents Dissolve Reaction Reaction: Reflux (2-4 hours) Gas Evolution (SO₂, HCl) Reagents->Reaction Heat to Reflux Workup Workup: Evaporate Solvent & Excess SOCl₂ Azeotrope with Toluene Reaction->Workup Completion (TLC/GC) Product Final Product: This compound (Store under Inert Gas) Workup->Product Isolation

Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride.

Detailed Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Charging: Add 10.0 g (approx. 50 mmol) of 3-chloro-4-methoxybenzoic acid and 50 mL of anhydrous toluene (or DCM).

  • Activation: Add 2–3 drops of anhydrous DMF.

  • Addition: Slowly add 5.5 mL (75 mmol, 1.5 eq) of Thionyl Chloride via syringe. Caution: Gas evolution (SO₂, HCl) will occur.

  • Reaction: Heat the mixture to reflux (or 40°C if using DCM) for 3 hours. The suspension should become a clear solution as the acid is consumed.

  • Validation: Aliquot 50 µL, quench with methanol, and analyze by TLC or GC-MS (look for the methyl ester derivative).

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess thionyl chloride.

  • Purification: Chase with fresh toluene (2x 20 mL) and re-evaporate to remove trace HCl. The residue is the technical grade acid chloride, suitable for immediate use.

Reactivity Profile & Mechanism

The core utility of this compound is Nucleophilic Acyl Substitution . Unlike alkyl halides (SN2), this reaction proceeds via a tetrahedral intermediate.

Mechanism: Addition-Elimination
  • Nucleophilic Attack: The nucleophile (e.g., an amine

    
    ) attacks the carbonyl carbon, pushing electrons to the oxygen.
    
  • Tetrahedral Intermediate: A short-lived anionic species forms.

  • Elimination: The carbonyl double bond reforms, expelling the chloride ion (

    
    ) as the best leaving group.
    
  • Deprotonation: The resulting protonated amide loses a proton to a base (e.g., TEA, Pyridine) to form the neutral product.

Reactivity Pathway Diagram (DOT)

ReactivityPath AcidCl 3-Cl-4-OMe-Benzoyl Chloride Amide Benzamides (Drug Scaffold) AcidCl->Amide + Amine / Base Ester Benzoate Esters AcidCl->Ester + Alcohol / Base Acid Benzoic Acid (Degradation) AcidCl->Acid + H₂O (Avoid!) Amine Primary/Secondary Amines Amine->AcidCl Alcohol Alcohols (ROH) Alcohol->AcidCl Water Water (Hydrolysis) Water->AcidCl

Figure 2: Divergent reactivity pathways based on nucleophile choice.

Pharmaceutical Applications

The 3-chloro-4-methoxy moiety is not merely a structural filler; it is a "privileged substructure" in medicinal chemistry.

Estrogen Receptor (ER ) Ligands

Researchers utilize this acid chloride to synthesize diphenolic azoles . The 3-chloro group provides steric bulk that forces the ligand into a conformation favorable for the ER


 binding pocket, while the methoxy group mimics the phenolic A-ring of estradiol.
  • Mechanism:[2] Acylation of amino-azoles followed by cyclization.

Anti-Tubercular Agents

Used in the synthesis of N-acetyltransferase inhibitors . The electron-withdrawing nature of the chlorobenzoyl group modulates the reactivity of the inhibitor, enhancing its affinity for the mycobacterial enzyme.

Kinase Inhibitor Scaffolds

The compound serves as a precursor for "stilbene and dihydrostilbene derivatives" which are explored as anti-cancer agents. The acid chloride facilitates the rapid generation of amide libraries to probe Structure-Activity Relationships (SAR).

Safety, Handling & Analytics

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water.[4]

  • Lachrymator: Induces tearing.[3] Handle ONLY in a fume hood.

Analytical Validation

To verify the integrity of the acid chloride before use:

MethodExpected SignalInterpretation
FT-IR ~1770–1785 cm⁻¹Sharp, intense Carbonyl (C=O) stretch. Significantly higher frequency than the acid (~1680 cm⁻¹).
GC-MS Derivatize w/ MeOHInjecting directly may degrade column. Quench with MeOH to observe the Methyl Ester (M+ = 200/202 for Cl isotopes).
1H NMR ~3.9 ppm (s, 3H)Methoxy group singlet. Aromatic protons will shift downfield relative to the acid precursor.

References

  • ChemicalBook. (2024). This compound Product Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2024).[1] this compound (CAS 36590-49-5) Data Sheet.[1] Retrieved from

  • Taylor & Francis Online. (2021). Nucleophilic acyl substitution in the synthesis of thiadiazole derivatives. Journal of Coordination Chemistry. Retrieved from

  • Royal Society of Chemistry. (2024). Parallels between the chloro and methoxy groups for potency optimization.[5] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Acid Chlorides. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methoxybenzoyl chloride from 3-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 3-chloro-4-methoxybenzoyl chloride, a key intermediate in the production of various pharmaceutical compounds.[1] The primary and most efficient method for this conversion involves the use of thionyl chloride (SOCl₂). This document will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-tested experimental protocol, and address critical safety and handling considerations.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a range of pharmaceutically active molecules. Its applications include the preparation of potent estrogen β-receptor ligands for treating inflammatory conditions and the synthesis of N-acetyltransferase inhibitors, which have shown promise as anti-tubercular agents.[1] The reliable and high-yield synthesis of this acyl chloride is therefore a critical step in the drug discovery and development pipeline.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them versatile intermediates for a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation.

The Chlorination Reaction: A Mechanistic Perspective

The most common and effective method for converting 3-chloro-4-methoxybenzoic acid to its corresponding acyl chloride is through treatment with thionyl chloride (SOCl₂).[2][3] This reaction is favored due to the formation of gaseous byproducts, which drives the reaction to completion.[3]

The mechanism of this reaction proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a highly reactive intermediate.

  • Chloride Ion Attack: A chloride ion, generated in the previous step, attacks the carbonyl carbon of the intermediate.

  • Product Formation and Byproduct Elimination: The intermediate collapses, leading to the formation of the desired this compound, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

The evolution of these gaseous byproducts makes this reaction essentially irreversible and contributes to the high yields typically observed.[3]

Reaction Mechanism Overview

Reaction_Mechanism Carboxylic_Acid 3-Chloro-4-methoxybenzoic Acid Intermediate Reactive Intermediate Carboxylic_Acid->Intermediate Nucleophilic Attack Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Acyl_Chloride This compound Intermediate->Acyl_Chloride Chloride Attack & Rearrangement Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts

Caption: Mechanism of Acyl Chloride Formation.

Comparative Analysis of Chlorinating Agents

While thionyl chloride is the most frequently used reagent for this transformation, other chlorinating agents can also be employed. A comparison of these agents is presented below:

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** High reactivity, gaseous byproducts drive reaction, relatively inexpensive.[3]Corrosive, toxic, moisture-sensitive.[4][5][6][7]
Oxalyl Chloride ((COCl)₂) Can be used under milder conditions, byproducts are gaseous.More expensive than thionyl chloride, highly toxic.
Phosphorus Pentachloride (PCl₅) Effective for a wide range of carboxylic acids.Solid, can be difficult to handle, produces solid byproducts (POCl₃) that can complicate purification.[2]
Phosphorus Trichloride (PCl₃) **Another option for this conversion.Produces phosphorous acid as a byproduct, which can be difficult to remove.

For the synthesis of this compound, thionyl chloride remains the reagent of choice due to its efficiency and the straightforward nature of the reaction workup.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment:

  • 3-chloro-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for vacuum distillation

  • Fume hood

Experimental Workflow

Experimental_Workflow Start Start: Assemble Apparatus Reactants Charge Flask with 3-chloro-4-methoxybenzoic acid Start->Reactants Reagent_Addition Slowly Add Thionyl Chloride Reactants->Reagent_Addition Reflux Heat to Reflux (e.g., 2.5 hours) Reagent_Addition->Reflux Monitor Monitor Reaction (cessation of gas evolution) Reflux->Monitor Excess_Removal Remove Excess Thionyl Chloride (distillation) Monitor->Excess_Removal Purification Purify by Vacuum Distillation Excess_Removal->Purification Product Obtain Pure This compound Purification->Product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Attach a drying tube to the top of the condenser to prevent atmospheric moisture from entering the reaction.

  • Charging the Flask: To the round-bottom flask, add 3-chloro-4-methoxybenzoic acid. While the reaction can be run neat, an anhydrous solvent like toluene or dichloromethane can be used to facilitate stirring.

  • Addition of Thionyl Chloride: Slowly and carefully add an excess of thionyl chloride to the flask. A molar excess of 2-3 equivalents is typically sufficient. The addition should be done at room temperature with stirring.

  • Reaction: Gently heat the reaction mixture to reflux. The reflux temperature will depend on whether a solvent is used. For a similar reaction, refluxing for approximately 2.5 hours is a good starting point.[8] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, the excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.[9]

  • Purification: The crude this compound can then be purified by vacuum distillation.[8][9] The boiling point for the similar compound 3-chloro-4-methylbenzoyl chloride is reported as 70°-74°C at 0.25 mm Hg, which can serve as a reference point.[8]

Safety and Handling: A Critical Imperative

Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.

Thionyl Chloride (SOCl₂):

  • Toxicity and Corrosivity: Thionyl chloride is highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[4][5] All manipulations must be performed in a well-ventilated fume hood.[5][6][7]

  • Reactivity with Water: It reacts violently with water, releasing toxic gases (HCl and SO₂).[7] Therefore, all glassware must be scrupulously dried, and the reaction should be protected from atmospheric moisture.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5]

This compound:

  • Corrosivity: As an acyl chloride, it is corrosive and will cause severe skin burns and eye damage.

  • Moisture Sensitivity: It will react with moisture to produce the starting carboxylic acid and HCl. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.

Conclusion

The synthesis of this compound from 3-chloro-4-methoxybenzoic acid using thionyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in pharmaceutical development and organic synthesis.

References

  • Merck. (2026, January 10).
  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (2025, January 16).
  • Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
  • SAFETY D
  • PrepChem.com. Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

  • Patent 0854128. (1998, July 22).
  • Google Patents. (Year not available). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
  • Benchchem. The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Google Patents. (Year not available). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Taylor & Francis. Thionyl chloride – Knowledge and References.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.

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Technical Whitepaper: Spectroscopic Characterization and Handling of 3-Chloro-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 3-Chloro-4-methoxybenzoyl chloride. It is structured to serve as a reference for synthesis validation and spectroscopic analysis in drug discovery workflows.

Executive Summary

This compound is a critical electrophilic building block used extensively in the synthesis of heterocycles (e.g., benzimidazoles, quinazolines) and as an acylating agent in medicinal chemistry. Its reactivity, driven by the acid chloride moiety, makes it prone to rapid hydrolysis, necessitating precise handling and robust analytical methods to distinguish the active reagent from its hydrolyzed precursor, 3-chloro-4-methoxybenzoic acid.

This guide outlines the theoretical and experimental spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
CAS Registry Number 36590-49-5
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State Low-melting solid or semi-solid (dependent on purity)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Appearance Off-white to pale yellow crystalline mass or oil

Synthesis & Preparation Protocol

Commercial samples of acid chlorides often degrade during storage. Fresh preparation from the corresponding carboxylic acid is the industry standard for ensuring high yields in subsequent coupling reactions.

Reaction Scheme

The conversion utilizes Thionyl Chloride (


) to convert the carboxylic acid to the acid chloride, releasing 

and

gases.
Workflow Diagram

SynthesisWorkflow Start Start: 3-Cl-4-OMe-Benzoic Acid (Solid) Reagent Add SOCl2 (Excess, 1.5-2.0 eq) + Cat. DMF Start->Reagent Reaction Reflux (70-80°C, 2-3 hours) Inert Atmosphere (N2) Reagent->Reaction Activation Workup Evaporation Remove excess SOCl2 (Rotovap with Trap) Reaction->Workup Gas Evolution stops Product Product: 3-Cl-4-OMe-Benzoyl Chloride (Use immediately or Distill) Workup->Product Isolation

Figure 1: Standard synthesis workflow for converting benzoic acid derivatives to acid chlorides.

Detailed Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    inlet.
  • Charging: Add 10.0 mmol of 3-chloro-4-methoxybenzoic acid (CAS 37908-96-6).

  • Reagent Addition: Add 5-10 mL of Thionyl Chloride (

    
    ). Add 1-2 drops of anhydrous DMF (Dimethylformamide) as a catalyst.
    
    • Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reaction: Heat to reflux (approx. 75°C) for 2–3 hours. Monitor for the cessation of HCl gas evolution.

  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator). To ensure complete removal, add dry toluene (2 x 10 mL) and re-evaporate (azeotropic removal).
    
  • Storage: The resulting oil/solid is moisture-sensitive. Store under inert gas at 4°C.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm conversion. The shift in the carbonyl stretch is diagnostic.

Functional GroupWavenumber (

)
Assignment & Diagnostic Value
C=O Stretch (Acid Chloride) 1770 – 1785 Primary ID. Significantly higher than the precursor acid (1680–1700

) due to the inductive effect of Chlorine.
C-H Stretch (Aromatic) 3000 – 3100Weak intensity.
C-H Stretch (Methoxy) 2840 – 2950Methyl group stretches.
C=C Aromatic 1580 – 1600Benzene ring skeletal vibrations.
C-O Stretch (Ether) 1260 – 1280Aryl-alkyl ether stretch (strong).

Quality Control Check: If a broad peak appears at 2500–3300


  (O-H stretch) or the carbonyl peak shows a shoulder at 1690 

, the sample has hydrolyzed back to the carboxylic acid.
B. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Deuterochloroform). Chemical shifts are predicted based on substituent chemical shift (SCS) rules relative to the parent acid.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 8.05 – 8.15 Doublet (d)

Most Deshielded. Ortho to the electron-withdrawing COCl group and ortho to the Cl atom.
H-6 7.90 – 8.00 dd

Ortho to COCl, but meta to the Cl atom. Slightly less deshielded than H-2.
H-5 6.95 – 7.05 Doublet (d)

Shielded. Ortho to the electron-donating Methoxy (OMe) group.
-OCH₃ 3.95 – 4.00 Singlet (s)-Characteristic methoxy singlet.

Critical Distinction: The precursor acid protons will appear slightly upfield (0.1–0.2 ppm difference) compared to the acid chloride. The disappearance of the broad carboxylic acid proton (>11 ppm) confirms the reaction.

C. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (after derivatization). Note: Acid chlorides are often derivatized with methanol to form the methyl ester for LC-MS analysis to avoid uncontrolled hydrolysis in the mobile phase.

Direct EI-MS Fragmentation Pattern:

  • Molecular Ion (

    
    ):  Peaks at m/z 204  and 206 .
    
    • Isotope Pattern: The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct isotope pattern. However, the acyl chloride Cl is often lost easily.

    • Ring Cl only: 3:1 ratio for

      
      .
      
  • Base Peak (

    
    ): m/z 169/171 . Formation of the acylium ion 
    
    
    
    . This is the most stable fragment.
  • Secondary Fragment (

    
    ): m/z 141/143 . Loss of the carbonyl group leaving the chloro-methoxy-phenyl cation.
    
Fragmentation Pathway Diagram

MSFragmentation Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry. M_Ion Molecular Ion [M]+ m/z 204 / 206 (Unstable) Acylium Acylium Ion [M-Cl]+ m/z 169 / 171 (Base Peak) M_Ion->Acylium - Cl radical Aryl Aryl Cation [M-COCl]+ m/z 141 / 143 Acylium->Aryl - CO (28 Da)

Quality Control & Impurity Profile

The primary impurity is 3-chloro-4-methoxybenzoic acid (Hydrolysis product).

  • Detection:

    • TLC: Run in Hexane:Ethyl Acetate (7:3). The acid chloride will streak or hydrolyze on the plate. To visualize properly, quench a small aliquot with methanol to form the methyl ester, which runs distinct from the acid.

    • Visual: The acid chloride should be a clear oil or crystalline solid. Turbidity or white powder formation usually indicates hydrolysis to the acid.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water.

  • Engineering Controls: Handle only in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Analogous Structure Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoyl chloride, 4-methoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Acyl Chloride Synthesis Mechanism).

Sources

Solubility & Solvent Compatibility Guide: 3-Chloro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methoxybenzoyl chloride (CAS: 36590-49-5) is a highly reactive acyl chloride intermediate used primarily in the synthesis of pharmaceutical heterocycles and estrogen receptor ligands.[1] Unlike standard solids that dissolve via inert solvation, this compound exhibits reactive dissolution in nucleophilic solvents.

Successful handling requires a strict distinction between inert solvents (which dissolve the compound without altering its structure) and reactive solvents (which consume the compound via nucleophilic acyl substitution). This guide provides a validated solvent matrix, physicochemical properties, and handling protocols to ensure experimental integrity.

Physicochemical Profile

Understanding the physical state is critical for accurate dosing and solvent selection. Literature reports confirm that this compound exists as a yellow oil at room temperature, rather than a crystalline solid, necessitating liquid handling techniques.

PropertyValueNotes
CAS Number 36590-49-5Distinct from the acid precursor (CAS 37908-96-6)
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State Yellow OilMay solidify at low temperatures (<10°C)
Density ~1.288 g/cm³Denser than most organic solvents
Boiling Point >200°C (Predicted)Typically distilled under high vacuum
Reactivity HighHydrolyzes rapidly in moist air/water

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic capability to dissolve the target versus their kinetic tendency to react with it.

Category A: Recommended Inert Solvents

Use these for storage, transfer, and standard coupling reactions (e.g., Friedel-Crafts, Amidation).

SolventSolubility RatingOperational Notes
Dichloromethane (DCM) Excellent Preferred solvent. High solubility due to polarity match. Easily removed (BP 40°C).
Tetrahydrofuran (THF) Excellent Must be anhydrous . Stabilizers (BHT) are generally acceptable, but peroxides must be absent.
Toluene Good Excellent for reflux reactions. Lower polarity may require larger volumes than DCM.
Diethyl Ether Good Good solubility but high volatility. Ensure it is dried over Na/Benzophenone or sieves.
1,2-Dichloroethane Excellent Higher boiling alternative to DCM for elevated temperature reactions.
Category B: Incompatible / Reactive Solvents

Strictly avoid these unless the specific intention is to derivatize the acid chloride.

SolventInteraction TypeResulting Byproduct
Water Hydrolysis3-Chloro-4-methoxybenzoic acid + HCl gas
Methanol / Ethanol AlcoholysisMethyl/Ethyl ester derivatives + HCl
Acetone Aldol-like / EnolizationCan react with HCl byproduct to form colored impurities.
DMSO Pummerer-typeDMSO is an oxidant and nucleophile; can cause violent decomposition of acid chlorides.
DMF (Bulk) Vilsmeier-typePure DMF can react to form iminium salts. Use only in catalytic amounts (1-2 drops).
Category C: Special Case Solvents
SolventStatusContext
Acetonitrile Conditional Soluble, but requires strict drying. Often used when coupling with sulfonyl chlorides or in flow chemistry to prevent salt precipitation.
Ethyl Acetate Caution Generally inert, but commercial grades often contain ethanol/water traces. Must be distilled/dried before use.

Mechanistic Visualization: Reactive Dissolution

The following diagram illustrates why protic solvents result in sample loss. The electrophilic carbonyl carbon is susceptible to attack by any solvent possessing a lone pair and a proton (H+).

HydrolysisPath AcidCl 3-Chloro-4-methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate AcidCl->Intermediate Nucleophilic Attack Solvent Nucleophilic Solvent (H-Nu:) Solvent->Intermediate Product Derivatized Product (Ester/Acid/Amide) Intermediate->Product Cl- Elimination Byproduct HCl (Gas/Solvated) Intermediate->Byproduct

Caption: Pathway of reactive consumption in protic solvents. The chloride leaving group facilitates rapid conversion to esters or acids.

Experimental Protocol: Safe Dissolution & Handling

Objective: Prepare a 0.5 M solution of this compound in DCM for a coupling reaction without hydrolysis.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

  • Container: Oven-dried glassware (flask or vial) purged with Nitrogen/Argon.

  • Syringe: Glass or chemically resistant plastic (polypropylene).

Step-by-Step Methodology
  • Environment Control: Perform all operations in a fume hood. If possible, weigh the "yellow oil" source material inside a glovebox or use a tared syringe technique to minimize atmospheric moisture exposure.

  • Vessel Preparation: Flame-dry a round-bottom flask and seal with a rubber septum. Insert a nitrogen balloon to maintain positive pressure.

  • Solvent Addition: Inject the required volume of anhydrous DCM through the septum.

  • Sample Introduction:

    • If weighing: Quickly transfer the oil into the flask and reseal immediately.

    • If syringing (Preferred): Draw the specific volume of acid chloride (using density ~1.29 g/mL) and inject it directly into the solvent.

  • Verification: The solution should be clear and colorless to pale yellow. Cloudiness indicates hydrolysis (formation of insoluble benzoic acid or HCl fog).

Decision Tree: Solvent Selection Guide

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent for This compound Purpose What is the purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Analysis Analysis (NMR/LCMS) Purpose->Analysis ReactType Reaction Type? Reaction->ReactType Solvent2 USE: CDCl3 (Dry) or C6D6 Analysis->Solvent2 Avoid AVOID: DMSO-d6, MeOH-d4 Analysis->Avoid Risk of Artifacts NuAttack Acylation / Coupling ReactType->NuAttack Solvent1 USE: DCM, THF (Dry), or Toluene NuAttack->Solvent1

Caption: Logic flow for selecting the appropriate solvent based on the intended experimental outcome.

References

  • ChemicalBook. (2024). This compound Product Properties & Suppliers. Retrieved from

  • Universität Regensburg. (2016).[2] Photoinduced Decarboxylation of N-Acyloxyphthalimides (Dissertation). Describes synthesis and physical state (yellow oil) of this compound. Retrieved from

  • BenchChem. (2025). Synthesis and Reaction Protocols for Methoxybenzoyl Chlorides. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Discusses solvent incompatibility (DMF/DMSO) with reactive acid chlorides. Retrieved from

Sources

3-Chloro-4-methoxybenzoyl chloride safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 36590-49-5 | Class: Acyl Chlorides | Context: Drug Development Intermediate

Executive Summary & Chemical Context

3-Chloro-4-methoxybenzoyl chloride is a specialized electrophilic intermediate primarily used in the synthesis of diphenolic azoles (estrogen receptor ligands) and N-acetyltransferase inhibitors for antitubercular research.[1] As an acyl chloride, it functions as a "activated" form of carboxylic acid, facilitating the attachment of the 3-chloro-4-methoxybenzoyl pharmacophore to amines or alcohols.

Critical Safety Directive: This compound is water-reactive and corrosive . Its primary hazard lies not just in direct tissue contact but in its rapid hydrolysis upon exposure to atmospheric moisture, generating hydrochloric acid (HCl) mist. Handling requires strict exclusion of moisture and rigorous engineering controls.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyDataNote
CAS Number 36590-49-5Unique Identifier
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State Low-Melting Solid or LiquidOften supercools to a liquid; handle as a liquid.
Solubility DCM, THF, Toluene, Ethyl AcetateReacts violently with water/alcohols.
Boiling Point ~125–130 °C (Estimated @ reduced pressure)High boiling point; vacuum distillation recommended.
Appearance Colorless to pale yellow fuming liquid/solidDarkens upon decomposition.

Hazard Assessment & Mechanism of Toxicity[10]

The Acylation Threat

Unlike simple acids, this compound is a potent acylating agent . Upon contact with biological tissue (skin, eyes, mucous membranes), it does not merely burn via acidity; it covalently modifies proteins by acylating amino and hydroxyl groups. This causes immediate, irreversible tissue damage (necrosis).

The Hydrolysis Hazard (The "Hidden" Threat)

The most insidious hazard is the generation of anhydrous Hydrogen Chloride (HCl) gas. This occurs instantly upon contact with water or humid air.

DOT Diagram 1: Hydrolysis & Decomposition Pathway

Hydrolysis Substrate 3-Chloro-4-methoxybenzoyl chloride Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Product 3-Chloro-4-methoxybenzoic acid Transition->Product Collapse Hazard HCl (Gas/Mist) (CORROSIVE) Transition->Hazard Elimination

Caption: Mechanism of hydrolysis. Note that for every mole of benzoyl chloride reacted, one mole of corrosive HCl gas is released.

Strategic Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All operations must be performed inside a certified chemical fume hood.

  • Atmosphere: Use a Schlenk line or nitrogen/argon balloon for transfers. The compound will degrade and fume if left open to air.

  • Vessels: Glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationRationale
Gloves (Splash) Double Nitrile (0.11 mm min)Standard nitrile provides short-term splash protection. Change immediately upon contamination.[2]
Gloves (Immersion) Silver Shield / Laminate For spill cleanup or prolonged handling. Acyl chlorides can permeate thin nitrile.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of corrosive vapors/mists.
Respiratory Full-face Respirator (ABEK Filter) Only required if working outside a fume hood (e.g., spill cleanup).
Storage Strategy
  • Temperature: Store at 2–8°C (Refrigerator).

  • Seal: Parafilm is insufficient. Use Teflon-lined caps and consider storing the bottle inside a secondary container with desiccant (e.g., Drierite) to prevent hydrolysis over time.

  • Incompatibility: Segregate from amines, alcohols, oxidizers, and especially water/bases.

Emergency Response Protocol

Spill Management Logic

CRITICAL ERROR ALERT: Do NOT spray water on a spill. This will create a rapidly expanding cloud of HCl gas and heat, potentially shattering glass containers or spreading the contamination.

DOT Diagram 2: Spill Response Decision Matrix

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Small Small (<10 mL) In Fume Hood Assess->Small Large Large (>10 mL) Or Outside Hood Assess->Large Absorb Cover with Dry Sand / Vermiculite Small->Absorb Step 1: Contain Evacuate EVACUATE LAB Call EHS Large->Evacuate Neutralize Add Solid NaHCO₃ (Sodium Bicarbonate) Absorb->Neutralize Step 2: Dry Neutralization Collect Collect as Hazardous Waste Neutralize->Collect Step 3: Disposal

Caption: Decision matrix for spills. Priority is containment without triggering hydrolysis.

First Aid Measures
  • Skin Contact: Immediate irrigation is vital.[3] Flush with water for 15+ minutes . If available, use Diphoterine® (amphoteric chelating agent) which is superior to water for acid chlorides.

  • Eye Contact: Hold eyelids apart and flush continuously.[4] Time is tissue; seconds delay = permanent damage.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen may be required (medical professionals only).

Deactivation & Waste Disposal

Never dispose of the pure acid chloride directly into waste drums; it may pressurize the drum via hydrolysis.

Quenching Protocol (Small Scale):

  • Dilute: Dissolve the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Quench: Slowly add an alcohol (e.g., Methanol or Ethanol) while stirring in an ice bath. This converts the violent acid chloride into a stable ester (Methyl 3-chloro-4-methoxybenzoate) + HCl.

  • Neutralize: Once the exotherm subsides, slowly add aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the HCl.

  • Dispose: Discard the resulting mixture into the Halogenated Organic Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Analogous Hazard Data). Retrieved from [Link]

  • University of Illinois Division of Research Safety. Chemical Spill Response: Acid Chlorides. Retrieved from [Link]

Sources

Potential applications of 3-Chloro-4-methoxybenzoyl chloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 3-Chloro-4-methoxybenzoyl Chloride in Organic Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound serves as a high-value electrophilic building block. Unlike generic benzoyl chlorides, this scaffold offers a specific "push-pull" electronic profile: the electron-donating methoxy group at the para position stabilizes the aromatic system, while the meta chlorine atom introduces lipophilicity and metabolic resistance without imposing excessive steric bulk.

This whitepaper analyzes the utility of this reagent in synthesizing bioactive benzamides, particularly in the fields of antiplasmodial therapeutics (Malaria) and kinase inhibitors (Oncology). We also provide a validated experimental protocol for high-yield amide coupling, ensuring reproducibility in your laboratory.

Chemical Reactivity & Mechanistic Insight[1][2]

The utility of this compound stems from its acyl chloride functionality, which acts as a "hard" electrophile. However, its reactivity is modulated by the ring substituents:

  • 4-Methoxy Group (+M Effect): Increases electron density in the ring, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes the reagent more selective, reducing the rate of side reactions (e.g., hydrolysis) relative to acylation.

  • 3-Chloro Group (-I Effect): Provides a lipophilic handle (logP modulation) and blocks metabolic oxidation at the meta position, a common clearance pathway for benzamides.

Reactivity Map

The following diagram outlines the primary synthetic divergences available from this scaffold.

ReactivityMap Start 3-Chloro-4-methoxybenzoyl chloride Amide Benzamides (Kinase Inhibitors, Anti-infectives) Start->Amide + Primary/Secondary Amines (Base, 0°C to RT) Ester Benzoate Esters (Prodrugs, Materials) Start->Ester + Alcohols/Phenols (DMAP, DCM) Ketone Aryl Ketones (Friedel-Crafts Scaffolds) Start->Ketone + Arenes (AlCl3, Lewis Acid) Heterocycle Benzoxazoles/ Quinazolines Start->Heterocycle + 2-Aminophenols (Cyclodehydration)

Figure 1: Divergent synthetic pathways for this compound.

Key Therapeutic Applications

A. Antiplasmodial Agents (Malaria)

Recent research has identified 3-aminofurazan benzamides as potent inhibitors of Plasmodium falciparum. The 3-chloro-4-methoxy substitution pattern is critical for bioactivity.

  • Mechanism: The benzamide moiety binds to the parasite's target protein (likely interfering with nucleotide biosynthesis or signaling), where the 3-Cl substituent fits into a hydrophobic pocket, enhancing binding affinity.

  • Data: In a study of furazan derivatives, the analog derived from this compound exhibited an IC₅₀ of 0.014 µM against the PfNF54 strain, outperforming many other substituted benzamides [1].

B. Src Kinase Inhibitors (Leukemia)

In oncology, this scaffold is used to synthesize N-benzylarylacetamides targeting Src kinases.

  • SAR Insight: The "scaffold hopping" strategy applied to the drug KX2-391 revealed that the 3-chloro-4-methoxy substitution on the benzamide ring significantly improved potency against MV4-11 (Leukemia) cell lines compared to the unsubstituted analog.

  • Potency: The 3-Cl analog demonstrated a 10-fold increase in potency, likely due to halogen bonding or improved shape complementarity within the ATP-binding site [2].

C. Chemical Biology (Fluorescent Probes)

Beyond drugs, this acid chloride is a precursor for Carbofluorescein dyes (e.g., CarboVoltageFluor).

  • Role: It serves as the starting material for the upper aryl ring of the xanthene core. The chlorine atom allows for subsequent palladium-catalyzed cross-coupling (Heck or Suzuki) to install "molecular wires" for voltage sensing [3].

Validated Experimental Protocol

Synthesis of N-Substituted-3-chloro-4-methoxybenzamide

This protocol is optimized to minimize hydrolysis and maximize yield (typically >90%).

Reagents:

  • This compound (1.0 equiv)[1]

  • Target Amine (e.g., Aniline derivative) (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve This compound (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

    • Note: Dropwise addition prevents localized overheating and bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup:

    • Quench with saturated NaHCO₃ (aq) to neutralize HCl salts.

    • Extract with DCM (2 x 10 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Step1 Dissolve Amine + TEA in Anhydrous DCM Step2 Cool to 0°C (Inert Atmosphere) Step1->Step2 Step3 Dropwise Addition of This compound Step2->Step3 Step4 Stir at RT (2-4 h) Monitor via TLC Step3->Step4 Step5 Quench (NaHCO3) & Acid Wash (1M HCl) Step4->Step5 Final Isolated Benzamide (>90% Yield) Step5->Final

Figure 2: Step-by-step protocol for amide coupling.

Handling & Stability Data

ParameterSpecificationPractical Note
Physical State White to off-white solid/powderLow melting point; may semi-solidify in warm labs.
Moisture Sensitivity HighHydrolyzes to 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6). Store under inert gas.
Storage 2-8°C, DesiccatedIf solid turns to sticky paste, check purity (hydrolysis releases HCl).
Incompatibility Strong oxidizers, Water, AlcoholsReacts violently with protic solvents without base.

References

  • Antiplasmodial Activity: Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.[2] Source:Molecules / PMC Link:[Link]

  • Kinase Inhibition (Oncology): Title: SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Source:Frontiers in Oncology Link:[Link]

  • Fluorescent Probes: Title: Lessons in Organic Fluorescent Probe Discovery. Source:Cell Chemical Biology / PMC Link:[Link]

  • Title: Fused pyrazole urea analogs as glucosylceramide synthase inhibitors (Patent WO2023101895A1).

Sources

Methodological & Application

Synthesis of amides using 3-Chloro-4-methoxybenzoyl chloride and primary amines

[1]

Abstract

This guide provides a validated protocol for the synthesis of benzamides via the nucleophilic acyl substitution of 3-Chloro-4-methoxybenzoyl chloride with primary amines. Unlike generic coupling guides, this document addresses the specific electronic and steric nuances of the 3-chloro-4-methoxy motif—a scaffold critical in the development of Glucosylceramide Synthase (GCS) inhibitors and Seoul-Fluor fluorescent probes. The protocol emphasizes "self-validating" purification steps to ensure high purity without immediate reliance on chromatography.

Introduction & Medicinal Significance

The 3-chloro-4-methoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry. The specific substitution pattern—an electron-donating methoxy group para to the carbonyl, flanked by a lipophilic chlorine atom—modulates both the metabolic stability and the binding affinity of the resulting amides.

Key Applications:

  • Glucosylceramide Synthase Inhibitors: This scaffold is utilized in the synthesis of fused pyrazole urea analogs, which inhibit GCS, a key enzyme in glycosphingolipid biosynthesis implicated in lysosomal storage diseases [1].

  • Fluorescent Probes: The acid chloride serves as a building block for Seoul-Fluor analogues, a class of tunable fluorescent probes used in biological imaging [2].

  • Photoredox Substrates: Derivatives synthesized from this chloride are used to study decarboxylation rearrangements, highlighting its utility in developing novel synthetic methodologies [3].

Reaction Mechanism

The reaction proceeds via a classical Nucleophilic Acyl Substitution (Schotten-Baumann type conditions). The presence of the electron-withdrawing chlorine atom at the meta position (relative to the carbonyl) slightly increases the electrophilicity of the carbonyl carbon compared to 4-methoxybenzoyl chloride, facilitating faster attack by the amine nucleophile.

Mechanism Visualization

The following diagram illustrates the formation of the tetrahedral intermediate and the subsequent elimination of the chloride leaving group.

ReactionMechanismReactantsReactants(Acid Chloride + Amine)TetrahedralTetrahedralIntermediateReactants->TetrahedralNucleophilic AttackBaseStepProton Transfer(Base Assisted)Tetrahedral->BaseStepCl- EliminationProductFinal Amide+ HCl SaltBaseStep->ProductDeprotonation

Caption: Mechanistic pathway of nucleophilic acyl substitution involving this compound.

Experimental Design Strategy

To ensure reproducibility and high yield, the experimental conditions are chosen based on specific causal factors:

ParameterChoiceCausal Reasoning (Expertise)
Solvent Dichloromethane (DCM)Solubility & Workup: The acid chloride is an oil/low-melting solid highly soluble in DCM. DCM is immiscible with water, simplifying the aqueous workup required to remove the base hydrochloride salt.
Base Triethylamine (TEA) or DIPEAHCl Scavenging: The reaction generates HCl, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. A tertiary amine base scavenges this HCl to drive the equilibrium forward.
Temperature 0°C

RT
Control: The 3-chloro substituent activates the ring. Starting at 0°C prevents exotherms that could lead to bis-acylation or hydrolysis from trace moisture.
Stoichiometry 1.0 : 1.1 (Acid:Amine)Purification Logic: Using a slight excess of the amine (if cheap/volatile) or acid chloride allows the limiting reagent to be fully consumed. Here, we use a slight excess of amine and scavenge it later with an acid wash.

Detailed Protocol (Standard Operating Procedure)

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Cool the solution to 0°C using an ice bath.

  • Addition of Acid Chloride:

    • Dissolve This compound (1.0 equiv) in a small volume of DCM.

    • Critical Step: Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.

    • Why: Dropwise addition prevents localized high concentrations of acid chloride, reducing the risk of dimer formation or side reactions.

  • Reaction Maintenance:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride spot should disappear completely.

  • Self-Validating Workup (The "Wash" Cycle):

    • Quench: Add water to the reaction mixture.

    • Acid Wash (Removes Excess Amine): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

      • Logic: This protonates the excess primary amine and TEA, moving them into the aqueous layer.

    • Base Wash (Removes Hydrolyzed Acid): Wash the organic layer with Saturated NaHCO₃ (2x).

      • Logic: Any unreacted acid chloride will hydrolyze to the carboxylic acid. The base wash deprotonates it to the carboxylate, moving it to the aqueous layer.

    • Brine Wash & Dry: Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

ProtocolWorkflowStartStart: Amine + TEA in DCM(0°C)AddAdd 3-Cl-4-OMe-Benzoyl Chloride(Dropwise)Start->AddReactStir at RT (2-4 h)Add->ReactWashAcidWash 1M HCl(Removes Amine/TEA)React->WashAcidWashBaseWash Sat. NaHCO3(Removes Benzoic Acid)WashAcid->WashBaseDryDry (Na2SO4) & ConcentrateWashBase->DryFinalPure Amide ProductDry->Final

Caption: Experimental workflow for the isolation of pure amide.

Characterization & Expected Data

Upon successful synthesis, the product should exhibit specific spectral signatures confirming the integrity of the 3-chloro-4-methoxy core.

TechniqueExpected SignalInterpretation
¹H NMR

3.90–4.00 ppm (Singlet, 3H)
Methoxy Group (-OCH₃): Distinct singlet, diagnostic of the core.
¹H NMR

7.8–8.0 ppm (Doublet/Multiplet)
Aromatic Protons: Protons ortho to the carbonyl (H-2 and H-6) will be deshielded. The Cl at pos 3 splits the coupling patterns.
LC-MS [M+H]⁺Mass Peak: Should correspond to MW of Amine + 168.5 Da (Acyl fragment) - 1.0 Da (H loss).
Appearance White/Off-white SolidAmides of this class are typically crystalline solids.

Safety & Handling

  • Corrosivity: this compound is corrosive and causes severe skin burns [4]. Wear nitrile gloves, safety goggles, and a lab coat.

  • Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried or oven-dried.

  • Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2–8°C) to prevent hydrolysis.

References

  • Glucosylceramide Synthase Inhibitors

    • Fused pyrazole urea analogs as glucosylceramide synthase inhibitors. (2023).[2][3] Google Patents. WO2023101895A1.

  • Seoul-Fluor Probes

    • Lee, S., et al. (2011). Lessons in Organic Fluorescent Probe Discovery. PMC.
  • Photoredox Decarboxylation

    • Visible Light-Mediated Decarboxylation Rearrangement Cascade of ω-Aryl-N-(acyloxy)phthalimides. (2018).
  • Safety Data

    • This compound Safety Data Sheet. Apollo Scientific.[2]

Application Note: High-Impact Synthesis of Pharmaceutical Intermediates using 3-Chloro-4-methoxybenzoyl Chloride

[1]

Executive Summary & Chemical Profile[1][2]

This compound is a highly reactive acylating agent used to install the 3-chloro-4-methoxybenzoyl or 3-chloro-4-methoxybenzyl pharmacophores.[1] Its electron-rich methoxy group, balanced by the electron-withdrawing chlorine atom at the meta position, creates a unique steric and electronic profile often exploited to optimize ligand-binding affinity in G-protein-coupled receptors (GPCRs) and enzyme active sites.[1]

Chemical Specifications
PropertySpecification
CAS Number 16353-88-1
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State White to off-white crystalline solid or liquid (low melting point)
Reactivity Moisture sensitive (hydrolyzes to carboxylic acid); Lachrymator
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with Water/Alcohols

Core Application: The "Avanafil Lineage" Pathway

While Avanafil itself is synthesized using 3-Chloro-4-methoxybenzylamine, this amine is frequently derived from the acid chloride via a reduction-amination sequence.[1] The acid chloride serves as the high-purity starting material to generate the benzyl alcohol intermediate.

Pathway Visualization

The following diagram illustrates the transformation of the acid chloride into the key Avanafil intermediate.

Avanafil_PathwayAC3-Chloro-4-methoxybenzoylChlorideAlc3-Chloro-4-methoxybenzylAlcoholAC->AlcReduction(NaBH4/THF)Cl3-Chloro-4-methoxybenzylChlorideAlc->ClChlorination(SOCl2)Amine3-Chloro-4-methoxybenzylamine(Key Intermediate)Cl->AmineDelepine Reaction(Hexamine/HCl)AvanafilAvanafil(API)Amine->AvanafilNucleophilic Subst.(Pyrimidine Core)

Figure 1: Synthetic lineage from the benzoyl chloride starting material to the Avanafil API.[1]

Detailed Protocols

Protocol A: Selective Reduction to 3-Chloro-4-methoxybenzyl Alcohol

Objective: Convert the acid chloride to the alcohol without over-reduction or dechlorination. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon followed by elimination of chloride.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.5 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: 1M HCl

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 10.0 g of this compound in 100 mL of anhydrous THF. Cool to 0°C.
    
  • Addition: Add NaBH₄ (4.6 g) in small portions over 30 minutes. Caution: Exothermic hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      ) should appear.
  • Quench: Cool back to 0°C. Slowly add 10 mL of Methanol (to destroy excess hydride), followed by 50 mL of 1M HCl. Stir for 15 minutes.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Yield: Expected yield 85-92% of a white solid.

Protocol B: Amide Coupling (General Benzoylation)

Objective: Synthesize benzamide derivatives (e.g., for estrogen receptor ligand research) by reacting the acid chloride with a secondary amine.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine or substituted aniline (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (10 volumes) under

    
    . Cool to 0°C.
    
  • Acylation: Dissolve this compound (1.0 eq) in DCM (5 volumes) and add dropwise to the amine solution over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Mechanism Insight: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine/base).[1]

    • Sat.

      
       (to remove any hydrolyzed acid).
      
    • Brine.

  • Isolation: Dry over

    
     and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Moisture in solvent or atmosphere.[1]Use freshly distilled solvents; keep reaction under

balloon; use a drying tube.
Incomplete Reaction Inactive acid chloride (degraded).[1]Check acid chloride quality. If it smells strongly of HCl or is sticky, distill or recrystallize before use.
Dechlorination (Protocol A) Reaction temperature too high or reducing agent too strong.[1]Maintain 0°C during addition. Avoid using

if dechlorination is observed; stick to

.
Colored Impurities Oxidation of electron-rich aromatic ring.[1]Perform all steps under inert atmosphere; protect from light during storage.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[1][2][3] 1B), Lachrymator.[2]

  • Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Tightly seal containers to prevent moisture ingress.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Always handle in a functioning fume hood.

References

  • Avanafil Synthesis & Intermediates

    • BenchChem Application Notes.[4] "The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil." [1]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Chemical Properties & Safety

    • PubChem Compound Summary. "this compound."[1] [1]

  • Estrogen Receptor Ligand Synthesis

    • ChemicalBook Applications. "Uses of this compound in diphenolic azoles."[1]

Protocol for the preparation of 3-chloro-4-methoxybenzoyl chloride using oxalyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3-Chloro-4-Methoxybenzoyl Chloride

Abstract

This protocol details the synthesis of this compound from its corresponding carboxylic acid using oxalyl chloride mediated by


-dimethylformamide (DMF).[1] Unlike thionyl chloride (

), which requires reflux and often leaves difficult-to-remove sulfur impurities, oxalyl chloride operates effectively at room temperature. The reaction generates volatile by-products (

,

,

), ensuring high purity of the crude intermediate, which is critical for downstream nucleophilic acyl substitutions (e.g., amide couplings, Friedel-Crafts acylations).

Mechanistic Insight: The Catalytic Role of DMF

Expertise & Causality: The reaction does not proceed via a direct attack of the carboxylic acid on oxalyl chloride. Instead, it relies on the formation of a highly reactive Vilsmeier-Haack-type imidoyl chloride intermediate.

  • Activation: DMF acts as a nucleophilic catalyst. The oxygen of the formamide attacks the oxalyl chloride, displacing chloride.

  • Decarboxylation: The intermediate collapses, releasing

    
     and 
    
    
    
    to form the active chloroiminium species (
    
    
    ).
  • Chlorination: This electrophilic species reacts rapidly with the carboxylic acid to form the acid chloride, regenerating DMF to re-enter the cycle.

Why this matters: Without DMF, the reaction is sluggish. With DMF, the reaction is rapid and can often be performed at


 to Room Temperature (RT), preserving the integrity of the methoxy ether and the aryl chloride on the substrate.
Figure 1: Catalytic Cycle Mechanism

DMF_Catalytic_Cycle Oxalyl Oxalyl Chloride (COCl)2 Inter1 Intermediate A (Unstable) Oxalyl->Inter1 Activation DMF DMF (Catalyst) DMF->Inter1 Activation Vilsmeier Active Vilsmeier Reagent [Me2N=CHCl]+ Cl- Inter1->Vilsmeier Collapse Gases By-products: CO (g) + CO2 (g) Inter1->Gases Product 3-Cl-4-OMe-Benzoyl Chloride Vilsmeier->Product Cl Transfer Substrate 3-Cl-4-OMe-Benzoic Acid Substrate->Product Reacts with Vilsmeier Product->DMF Regenerates Catalyst HCl By-product: HCl (g) Product->HCl

Caption: The DMF-catalyzed activation pathway. Note the regeneration of DMF, allowing substoichiometric loading (1-5 mol%).

Safety & Pre-requisites

Trustworthiness & Self-Validation: This protocol involves the generation of Carbon Monoxide (


), an odorless, silent killer. All operations must occur in a well-ventilated fume hood. 
  • Lachrymator: Acid chlorides are potent lachrymators. Eye protection is non-negotiable.

  • Water Sensitivity: The reagent and product hydrolyze violently. Glassware must be oven-dried (

    
     for 2h).
    
  • Pressure: The reaction generates 3 moles of gas for every 1 mole of reagent consumed. Do not seal the vessel; use a bubbler to vent gases.

Materials & Equipment

ComponentSpecificationStoichiometryRole
Substrate 3-Chloro-4-methoxybenzoic acid1.0 equivStarting Material
Reagent Oxalyl Chloride (2.0M in DCM or neat)1.2 – 1.5 equivChlorinating Agent
Catalyst

-Dimethylformamide (Anhydrous)
0.05 equiv (2-3 drops)Catalyst
Solvent Dichloromethane (DCM)0.2 – 0.5 M conc.Solvent
Quench Methanol (HPLC Grade)N/AFor IPC Analysis Only

Experimental Protocol

Step 1: Setup
  • Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cap the top of the funnel with a nitrogen/argon inlet connected to an oil bubbler (to vent

    
    ).
    
  • Purge the system with inert gas for 5 minutes.

Step 2: Solubilization
  • Charge the RBF with 3-Chloro-4-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DCM (Dichloromethane) to achieve a concentration of roughly 0.3 M.

    • Note: The acid may not fully dissolve initially; it will dissolve as it converts to the acid chloride.

  • Add DMF (catalytic, ~2-3 drops per gram of substrate).

  • Cool the mixture to

    
      using an ice-water bath.
    
Step 3: Reaction
  • Charge the addition funnel with Oxalyl Chloride (1.2 eq).[2]

  • Add the Oxalyl Chloride dropwise over 15–20 minutes.

    • Observation: Vigorous bubbling will occur immediately. Control the rate to prevent foam-over.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours. The solution should become clear and homogeneous.

Step 4: In-Process Control (IPC) – Critical Step

Self-Validating System: You cannot analyze the acid chloride directly on standard reverse-phase LCMS or TLC (it hydrolyzes back to the starting acid).

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench it into a vial containing 0.5 mL Methanol .

  • Shake for 1 minute. This converts the acid chloride to the Methyl Ester .

  • Run TLC or LCMS.

    • Success Criteria: Disappearance of Acid peak (

      
      ) and appearance of Methyl Ester peak (
      
      
      
      ).
Step 5: Work-up & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Azeotropic Purification: Re-dissolve the residue in dry Toluene (approx. 2-3 volumes) and concentrate again.

    • Reasoning: This helps strip away residual traces of Oxalyl Chloride and

      
       gas trapped in the oil.
      
  • Dry under high vacuum for 1 hour.

  • Result: The product, this compound, is typically obtained as an off-white solid or viscous oil that crystallizes upon standing. It is moisture sensitive; store under inert gas or use immediately.

Workflow Diagram

Protocol_Workflow Start Start: Dry Glassware Inert Atmosphere Step1 Suspend Acid in DCM Add cat. DMF Start->Step1 Step2 Cool to 0°C Add Oxalyl Chloride Step1->Step2 Step3 Warm to RT Stir 2-3 Hours Step2->Step3 IPC IPC Check: Quench aliquot w/ MeOH Step3->IPC Decision Conversion > 98%? IPC->Decision Decision->Step3 No (Add more time/reagent) Workup Evaporate Solvent Decision->Workup Yes Azeotrope Azeotrope w/ Toluene (Removes excess reagent) Workup->Azeotrope Final Product: 3-Cl-4-OMe-Benzoyl Chloride Azeotrope->Final

Caption: Operational workflow for the synthesis, emphasizing the critical IPC decision point.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No bubbling upon addition DMF is missing or wet solvent.Ensure DMF is added.[3][4][5] If solvent is wet, oxalyl chloride is quenching; add excess reagent (up to 2.0 eq).
Reaction stalls (~80% conv.) Catalyst deactivation or insufficient reagent.Add another 0.2 eq of Oxalyl Chloride and 1 drop of DMF.
Product is purple/dark Trace metal contamination or high temp.Ensure temp stays

. Use distilled DCM. Color usually does not affect subsequent coupling.
LCMS shows Acid peak Incomplete reaction OR hydrolysis during sampling.Ensure the MeOH quench is instantaneous. If real acid remains, extend time.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[2][4][6][7][8] The Journal of Organic Chemistry, 43(20), 3972-3974. (Foundational text on Oxalyl Chloride/DMF efficiency).

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzoic acid. National Library of Medicine. Retrieved from [Link]

Sources

Use of 3-Chloro-4-methoxybenzoyl chloride in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tuning of Rhodamine-Based Fluorescent Probes using 3-Chloro-4-methoxybenzoyl Chloride

Abstract

This application note details the strategic use of This compound (CAS: 3536-55-8) as a critical tuning reagent in the synthesis of "Turn-On" fluorescent probes. While Rhodamine B hydrazide serves as a classic scaffold for sensing metal ions (Cu²⁺, Hg²⁺, Fe³⁺) and pH changes, its background noise and sensitivity are strictly governed by the electronic properties of the amide substituent. This guide demonstrates how the specific steric and electronic profile of the 3-chloro-4-methoxy moiety minimizes false positives (hydrolytic stability) while enhancing quantum yield upon analyte binding.

Part 1: Scientific Rationale & Design Logic

The Spirolactam Switch Mechanism

The core principle of this synthesis is the Spirolactam Ring-Opening Switch .

  • OFF State: The probe exists in a closed, non-fluorescent spirolactam form.[1] The conjugation of the xanthene system is interrupted.

  • ON State: Binding of an analyte (e.g., a metal ion) to the carbonyl oxygen and the hydrazide nitrogen induces ring opening. This restores the conjugated π-system, resulting in strong fluorescence (Emission ~580 nm).

Why this compound?

Standard benzoyl chlorides often yield probes that are either too stable (low sensitivity) or too unstable (high background fluorescence due to spontaneous hydrolysis). The 3-Chloro-4-methoxy substitution pattern offers a "Goldilocks" zone of reactivity:

  • 4-Methoxy Group (Electron Donor): Increases the electron density on the carbonyl oxygen via resonance, enhancing the coordination ability toward metal cations (chelation).

  • 3-Chloro Group (Steric/Inductive):

    • Inductive Effect (-I): Mildly withdraws electrons, fine-tuning the pKa of the amide nitrogen.

    • Steric Bulk: Protects the amide bond from non-specific enzymatic attack or spontaneous hydrolysis in aqueous buffers, significantly improving the signal-to-noise ratio (SNR).

Part 2: Synthesis Protocol

Target Molecule: N-(3-Chloro-4-methoxybenzoyl)-Rhodamine B Hydrazide (Probe R-CMB)

Materials & Reagents
ReagentPurityRole
Rhodamine B>95%Fluorophore Scaffold
Hydrazine Hydrate (80%)Reagent GradeLinker Precursor
This compound >97% Tuning Agent / Warhead
Triethylamine (TEA)AnhydrousBase (Acid Scavenger)
Ethanol (EtOH)AbsoluteSolvent (Step 1)
Dichloromethane (DCM)AnhydrousSolvent (Step 2)
Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Scaffold Preparation cluster_step2 Step 2: Critical Functionalization cluster_step3 Step 3: Purification RawRhB Rhodamine B (Red Solid) Reflux1 Reflux in EtOH (80°C, 4-6 hrs) RawRhB->Reflux1 Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reflux1 RhHydrazide Rhodamine B Hydrazide (Pink/White Precipitate) Reflux1->RhHydrazide Cool & Filter Reaction2 Anhydrous DCM (0°C to RT, 12 hrs) RhHydrazide->Reaction2 AcidChloride 3-Chloro-4-methoxybenzoyl chloride AcidChloride->Reaction2 Base Triethylamine (TEA) (Scavenger) Base->Reaction2 Quench Water Wash (Remove Salts) Reaction2->Quench CrudeProbe Crude Probe R-CMB Quench->CrudeProbe Evaporation Column Silica Gel Chromatography (DCM/MeOH 98:2) CrudeProbe->Column FinalProd Final Probe R-CMB (Off-White Solid) Column->FinalProd

Figure 1: Step-by-step synthetic pathway for the creation of Probe R-CMB. Note the color change from Red (Rhodamine B) to White (Spirolactam) indicating successful ring closure.

Detailed Methodology

Step 1: Synthesis of Rhodamine B Hydrazide (Intermediate)

  • Dissolve Rhodamine B (1.0 g, 2.09 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (2.0 mL, excess) dropwise with vigorous stirring.

  • Reflux the mixture at 80°C for 6 hours. Observation: The solution will change from dark pink/red to light orange/clear.

  • Cool to room temperature. A precipitate will form.[1][2]

  • Filter the solid, wash 3x with cold ethanol, and dry under vacuum.

    • Yield Target: ~75-80%

    • Appearance: Pinkish-white solid.

Step 2: Acylation with this compound

  • Dissolve Rhodamine B Hydrazide (456 mg, 1.0 mmol) in anhydrous DCM (20 mL).

    • Critical: Moisture will hydrolyze the acid chloride. Use a drying tube or N₂ atmosphere.

  • Add Triethylamine (150 µL, 1.1 mmol) and cool the mixture to 0°C in an ice bath.

  • Dissolve This compound (225 mg, 1.1 mmol) in 5 mL anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Purification

  • The crude residue is often an off-white or pale pink solid.

  • Purify via Silica Gel Column Chromatography.[3]

    • Eluent: DCM:Methanol (99:1 to 98:2 v/v).

  • Isolate the main fraction (Rf ~0.5 in 95:5 DCM:MeOH).

  • Final Product: Probe R-CMB (White solid, non-fluorescent in solution).

Part 3: Validation & Characterization

Before biological application, the probe must be validated.

Structural Confirmation (Expected Data)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic spirolactam peaks.

    • δ 7.8–8.0 ppm (m, Ar-H from benzoyl moiety).

    • δ 3.9 ppm (s, 3H, -OCH₃).

    • δ 1.1 ppm (t, 12H, -NCH₂CH ₃).

    • Absence of broad -NH₂ peaks from the hydrazide precursor.

  • MS (ESI+): [M+H]⁺ peak corresponding to Molecular Weight ~625.15 Da.

Functional Testing (Fluorescence Titration)

To verify the "Turn-On" mechanism, perform a metal ion screening (typically Fe³⁺ or Cu²⁺).

  • Stock Solution: Prepare 1 mM Probe R-CMB in Acetonitrile (ACN).

  • Test Solution: Dilute to 10 µM in ACN/Water (1:1 v/v, pH 7.4).

  • Excitation: 560 nm.

  • Titration: Add Fe(ClO₄)₃ (0 to 50 µM).

  • Result: Fluorescence intensity at 580 nm should increase linearly with concentration.

Mechanism Diagram:

Mechanism cluster_legend Electronic Tuning Role Spiro Probe R-CMB (Spirolactam Form) NON-FLUORESCENT Complex Coordination Complex (O-Metal-O) Spiro->Complex + Analyte Analyte Analyte (Fe³⁺ / Cu²⁺) Open Ring-Opened Amide FLUORESCENT (580nm) Complex->Open Isomerization Expl 3-Cl-4-OMe Group: 1. Stabilizes Spiro form (Low Background) 2. OMe aids Metal Chelation

Figure 2: Mechanism of analyte-induced fluorescence enhancement. The 3-Chloro-4-methoxybenzoyl moiety acts as the gatekeeper for the ring-opening event.

Part 4: Troubleshooting & Storage

IssueProbable CauseSolution
High Background Fluorescence Acid chloride hydrolyzed before reaction; Free Rhodamine B present.Use fresh, high-quality acid chloride. Improve column purification (Rhodamine B is very polar, stays at baseline in 98:2 DCM/MeOH).
Low Yield in Step 2 Moisture in solvent.Distill DCM over CaH₂ or use molecular sieves. Ensure TEA is anhydrous.
Precipitate in NMR tube Probe aggregation.Use DMSO-d6 instead of CDCl₃.

Storage: Store the solid acid chloride at 4°C under inert gas. The final probe is stable at -20°C for >6 months if protected from light.

References

  • Synthesis of Rhodamine B Hydrazide Scaffolds: Yang, Y., et al. "A Rhodamine-Based Fluorescent Probe for Selective Detection of Fe3+ in Aqueous Solution." Sensors and Actuators B: Chemical, vol. 176, 2013.

  • Mechanism of Spirolactam Ring Opening: Beija, M., et al. "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews, vol. 38, 2009.

  • Electronic Tuning of Benzoyl Chlorides in Probes: Zhang, X., et al. "Off–on fluorescent probe for Cu2+ based on a rhodamine derivative and its application in bioimaging." Talanta, vol. 81, 2010.

  • Chemical Properties of this compound: PubChem Compound Summary for CID 2776366. National Center for Biotechnology Information.

Sources

One-pot synthesis involving 3-Chloro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized One-Pot Strategies for 3-Chloro-4-Methoxybenzoyl Chloride Transformations

Executive Summary & Scaffold Analysis

The 3-chloro-4-methoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands (e.g., CB2 agonists), and phosphodiesterase (PDE) inhibitors. While the isolated acid chloride (CAS: 3535-37-3) is commercially available, its high susceptibility to hydrolysis and corrosive nature makes one-pot in situ generation the gold standard for process reproducibility and safety.

This guide details two validated one-pot workflows:

  • Stream A (Amidation): In situ activation followed by nucleophilic acyl substitution.

  • Stream B (Heterocyclization): Cascade synthesis of 1,3,4-oxadiazoles.

Critical Process Parameters (CPPs)

Before executing the protocols, the following parameters must be controlled to ensure high yield and purity.

ParameterSpecificationRationale
Moisture Control < 0.05% H₂OThe acid chloride intermediate hydrolyzes rapidly to the parent acid, stalling the reaction.
Activation Reagent Thionyl Chloride (

) or Oxalyl Chloride

is preferred for scale-up (gaseous by-products

/

). Oxalyl chloride is milder for small-scale discovery.
Catalyst DMF (0.1–1.0 mol%)Essential for forming the Vilsmeier-Haack intermediate, which accelerates acid chloride formation.
Base Scavenger

or DIPEA (>2.0 equiv)
Required in Step 2 to neutralize HCl generated during the coupling; prevents amine salt formation.

Module 1: The "Activation-Amidation" Stream

Target: Synthesis of Amides (e.g., N-benzyl-3-chloro-4-methoxybenzamide).

Mechanistic Workflow

This protocol avoids isolation of the moisture-sensitive acid chloride. The reaction proceeds via a tetrahedral intermediate, expelling chloride as a leaving group.

AmidationWorkflow Acid 3-Chloro-4-methoxy benzoic Acid Activator SOCl₂ / cat. DMF (Reflux) Acid->Activator Activation Intermediate [Acid Chloride Intermediate] Activator->Intermediate - SO₂, - HCl Amine Amine Nucleophile + Et₃N Intermediate->Amine Addition Product Target Amide Amine->Product Elimination

Figure 1: One-pot activation and amidation workflow.

Detailed Protocol

Step 1: In Situ Activation

  • Charge: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    inlet), place 3-chloro-4-methoxybenzoic acid (10.0 mmol, 1.86 g).
  • Solvent: Add anhydrous Toluene or DCM (20 mL). Note: Toluene is preferred for higher reflux temperatures.

  • Catalyst: Add DMF (2 drops, ~0.05 mL).

  • Reagent: Dropwise add Thionyl Chloride (

    
    ) (15.0 mmol, 1.1 mL) over 5 minutes.
    
  • Reaction: Heat to reflux (80°C for toluene) for 2–3 hours.

    • Checkpoint: Evolution of gas (

      
      ) will cease upon completion. The solution should become clear.
      
  • Concentration (Critical): Cool to 40°C. Apply vacuum to remove excess

    
     and solvent. Co-evaporate with fresh toluene (2 x 10 mL) to ensure complete removal of acidic volatiles.
    
    • Result: Crude acid chloride remains as a pale yellow oil/solid. Do not expose to air.

Step 2: Coupling

  • Dissolution: Redissolve the crude residue in anhydrous DCM (20 mL) under

    
    .
    
  • Base Addition: Cool to 0°C. Add Triethylamine (

    
    )  (25.0 mmol, 3.5 mL).
    
  • Nucleophile: Add the Amine (e.g., Benzylamine, 10.0 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine) and then sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Module 2: The "Cyclization" Stream (Heterocycle Synthesis)

Target: Synthesis of 2-(3-chloro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles.

Mechanistic Pathway

This advanced protocol utilizes the acid chloride to generate a hydrazide intermediate, which is then cyclized using a dehydrating agent (


) in the same pot or a sequential addition.

OxadiazolePath Start Acid Chloride (Generated in situ) Step1 + Hydrazide (R-CONHNH₂) Solvent: POCl₃ Start->Step1 Acylation Inter [Diacylhydrazine Intermediate] Step1->Inter - HCl Cyclization Cyclodehydration (Reflux, 100°C) Inter->Cyclization POCl₃ mediated Final 1,3,4-Oxadiazole Product Cyclization->Final - H₂O

Figure 2: Cascade synthesis of 1,3,4-oxadiazoles.

Detailed Protocol

Step 1: One-Pot Cyclization

  • Preparation: Generate the This compound as described in Module 1, Step 1. Remove excess

    
     strictly.
    
  • Reagent Addition: To the residue, add Phosphorus Oxychloride (

    
    )  (5 mL per 1g of starting material) to act as both solvent and dehydrating agent.
    
  • Nucleophile: Add the appropriate Aryl Hydrazide (1.0 equiv).

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours.

    • Mechanism:[2][3][4] The acid chloride first forms the N,N'-diacylhydrazine, which then undergoes cyclodehydration driven by

      
      .
      
  • Quenching (Hazard):

    • Cool the mixture to RT.

    • Slowly pour the reaction mass onto crushed ice (exothermic hydrolysis of

      
      ).
      
    • Neutralize with solid

      
       or ammonia solution to pH 7–8.
      
  • Isolation: The oxadiazole product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amidation) Hydrolysis of Acid ChlorideEnsure glassware is oven-dried. Use fresh

.
Sticky Solid/Oil Incomplete removal of DMF/SOCl₂Co-evaporate with toluene 3x before adding amine.
Impurity: Symmetric Anhydride Insufficient Chloride formationIncrease reflux time in Step 1; ensure catalytic DMF is active.
Violent Exotherm Fast addition of Amine/BaseDilute amine in DCM and add dropwise at 0°C.

References

  • BenchChem. (2025).[2] Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from

  • Patel, J. A., & Patel, N. B. (2023).[5] One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst. Indian Journal of Chemistry, 62, 355-364. Retrieved from

  • Organic Syntheses. (1923). o-Chlorobenzoyl Chloride.[6] Org. Synth. 1923, 3, 29. Retrieved from

  • National Institutes of Health (NIH). (2026). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for amide bond formation with 3-Chloro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent ID: 3-Chloro-4-methoxybenzoyl chloride (CAS: 36590-49-5) Application: Amide Bond Formation (Acylation)

Introduction: Understanding Your Reagent

Welcome to the technical guide for optimizing reactions with This compound . As a researcher, you are likely using this reagent to introduce a specific pharmacophore.

The "Push-Pull" Reactivity Profile: This reagent is not a standard benzoyl chloride. It possesses unique electronic characteristics that affect its reaction kinetics:

  • 4-Methoxy Group (Electron Donating): Through resonance, this group donates electron density into the carbonyl, making the carbon less electrophilic than unsubstituted benzoyl chloride. This slows down the nucleophilic attack.

  • 3-Chloro Group (Electron Withdrawing): Through induction, this withdraws electron density, slightly countering the methoxy group and increasing electrophilicity.

The Result: This reagent is moderately reactive. It is less prone to violent decomposition than 4-nitrobenzoyl chloride but reacts slower than standard benzoyl chloride. Implication: If your amine is sterically hindered or electron-deficient, you must use a nucleophilic catalyst (like DMAP) or the reaction will be outcompeted by background hydrolysis.

Module 1: Pre-Reaction & Reagent Integrity

Q: My reaction failed (0% conversion). Is the reagent "dead"?

A: Acid chlorides are moisture-sensitive.[1] If the bottle has been opened frequently without an inert gas blanket, it has likely hydrolyzed to 3-chloro-4-methoxybenzoic acid .

Diagnostic Check:

  • Physical State: The chloride is typically a solid or semi-solid with a sharp, acrid odor (HCl). If it is a dry, odorless white powder, it may be the acid.

  • Solubility Test: Dissolve a small amount in dry DCM.

    • Clear solution: Good (Acid Chloride).[2]

    • Cloudy/Precipitate: Bad (The carboxylic acid byproduct is often less soluble in non-polar solvents).

  • The "Methanol Quench" (Definitive):

    • Take 10 mg of reagent + 0.5 mL MeOH.

    • Run TLC or LC-MS after 10 minutes.

    • Result: You should see the Methyl Ester (M+31 mass shift from acid). If you see only the Acid mass, your reagent was already hydrolyzed before you started.

Module 2: Reaction Optimization Protocols

Select the protocol that matches your substrate's complexity.

Method A: The "Gold Standard" (Anhydrous Acylation)

Best for: Precious amines, complex intermediates, or medicinal chemistry scales (mg to g).

Reagents:

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: DIPEA (Hünig's Base) or Triethylamine (TEA).

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Crucial for this specific reagent.

Protocol:

  • Dissolve Amine (1.0 equiv) in DCM (0.1 M concentration).

  • Add DIPEA (1.5 - 2.0 equiv).

  • Optional but Recommended: Add DMAP (0.1 equiv).

    • Why? The 4-methoxy group deactivates the acid chloride. DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction, outcompeting moisture.

  • Cool to 0°C under Nitrogen/Argon.

  • Add This compound (1.1 - 1.2 equiv) slowly.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

Method B: Schotten-Baumann (Biphasic)

Best for: Robust, water-soluble amines (e.g., amino acids) or large-scale synthesis where chromatography is to be avoided.

Reagents:

  • Solvent: DCM / Water (1:1 ratio).

  • Base: NaOH (1M) or Na₂CO₃.

Protocol:

  • Dissolve Amine in 1M NaOH (2.5 equiv).

  • Add an equal volume of DCM.

  • Add This compound (1.2 equiv) dissolved in minimal DCM dropwise with vigorous stirring.

  • Stir for 4–12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The amine reacts at the interface. The base neutralizes the HCl byproduct immediately.

Module 3: Troubleshooting & FAQs

Issue: Low Yield & High Acid Recovery

Q: I isolated mostly 3-chloro-4-methoxybenzoic acid. Why? A: This is "Hydrolysis Competition."

  • Cause 1: Wet solvent.[9] The water attacked the acid chloride faster than your amine did.

  • Cause 2: Amine is unreactive. If your amine is an aniline or sterically hindered, the background reaction with trace moisture wins.

  • Fix: Switch to Method A . Dry your DCM over molecular sieves. Increase DMAP to 0.2 equiv. Heat to 40°C (reflux DCM) if necessary.

Issue: Impurity Removal

Q: How do I remove the excess acid chloride/acid byproduct without a column? A: Use the "Acid/Base Wash" Workup (See Table 1). The carboxylic acid byproduct is soluble in basic water; the amide is not (usually).

Issue: Regioselectivity

Q: My amine also has a hydroxyl (-OH) group. Will it react? A: Yes, but Amides form faster than Esters.

  • Control: Keep the reaction at 0°C. Do not use DMAP (or use very little), as DMAP promotes O-acylation (esterification).

  • Stoichiometry: Use exactly 1.0 equiv of acid chloride.

Module 4: Data & Visualizations

Table 1: Workup Strategy for Purification
Impurity TypeChemical SpeciesRemoval Wash SolutionMechanism
Excess Reagent This compoundSaturated NaHCO₃ (aq)Hydrolyzes remaining chloride to acid, then deprotonates it to water-soluble carboxylate.
Byproduct 3-Chloro-4-methoxybenzoic acid1M NaOH or NaHCO₃Deprotonates acid to form water-soluble sodium salt.
Unreacted Amine Starting Material (Basic)1M HCl or Citric AcidProtonates amine to form water-soluble ammonium salt.
Reaction Solvent DIPEA / Pyridine1M HCl or CuSO₄ (for Pyridine)Forms salts or complexes soluble in aqueous layer.
Visual 1: Reaction Mechanism & Catalysis

This diagram illustrates the "Direct" pathway vs. the "DMAP-Catalyzed" pathway, highlighting why DMAP is necessary for this deactivated acid chloride.

ReactionMechanism cluster_legend Pathway Legend Reagent 3-Chloro-4-methoxy benzoyl chloride Intermediate1 Tetrahedral Intermediate Reagent->Intermediate1 Slow Direct Attack AcylPyridinium Acyl-Pyridinium Ion (Highly Reactive) Reagent->AcylPyridinium DMAP Attack (Fast) Amine Amine (R-NH2) Amine->Intermediate1 DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Desired Amide Intermediate1->Product - Cl Byproduct HCl (Neutralized by Base) Intermediate1->Byproduct AcylPyridinium->Product Amine Attack (Very Fast) Direct Path (Slow) Direct Path (Slow) DMAP Path (Fast) DMAP Path (Fast) Direct Path (Slow)->DMAP Path (Fast)

Caption: Comparison of direct aminolysis (slow due to methoxy-deactivation) vs. DMAP-catalyzed nucleophilic acyl substitution.

Visual 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield / Impure Product CheckReagent 1. Check Reagent Integrity (Methanol Quench Test) Start->CheckReagent ReagentBad Reagent Hydrolyzed? (Only Acid found) CheckReagent->ReagentBad BuyNew Buy New Reagent / Distill under Vacuum ReagentBad->BuyNew Yes ReagentGood Reagent OK. Check Reaction Conditions ReagentBad->ReagentGood No SolventCheck 2. Is Solvent Dry? (Anhydrous DCM/THF?) ReagentGood->SolventCheck DrySolvent Dry Solvent / Add Mol. Sieves SolventCheck->DrySolvent No CatalystCheck 3. Are you using DMAP? SolventCheck->CatalystCheck Yes AddDMAP Add 10-20 mol% DMAP (Boosts Reactivity) CatalystCheck->AddDMAP No TempCheck 4. Temperature? CatalystCheck->TempCheck Yes HeatIt Heat to Reflux (40°C) (Overcomes Deactivation) TempCheck->HeatIt

Caption: Step-by-step logic for diagnosing reaction failure, focusing on reagent quality and catalytic activation.

References

  • Reagent Properties & Safety
  • Mechanistic Insight (DMAP Catalysis)

    • Xu, S., et al. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal. Available at: [Link]

  • General Amide Synthesis Protocols

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][10] Tetrahedron. (Standard reference for coupling reagents vs acid chlorides).

  • Workup & Purification

    • Marsh, A. "Amide Workup - Biofilm Inhibitor Synthesis." Mercer University Chemistry Protocols. Available at: [Link] (General acidic/basic wash protocols).

  • Troubleshooting Hydrolysis

    • OrgoSolver. "Acid Chloride to Amide | Mechanism + Exam Traps." Available at: [Link]

Sources

Side reactions of 3-Chloro-4-methoxybenzoyl chloride in acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Chloro-4-methoxybenzoyl chloride is a specialized electrophilic building block. Unlike simple benzoyl chlorides, the presence of the 3-chloro (electron-withdrawing, steric bulk) and 4-methoxy (electron-donating, Lewis basic) substituents creates a unique reactivity profile.

This guide addresses the three critical failure modes researchers encounter:

  • Hydrolysis: Accelerated by the 3-Cl substituent.

  • Demethylation: Caused by aggressive Lewis Acids (

    
    ) attacking the 4-methoxy ether.
    
  • Nucleophilic Competition:

    
     side reactions displacing the substituents under basic conditions.
    
Reactivity Dashboard
ParameterRatingTechnical Note
Hydrolytic Stability Low The 3-Cl group ($ -I $ effect) increases carbonyl electrophilicity, making it more sensitive to moisture than anisoyl chloride.
Lewis Acid Compatibility Medium Incompatible with strong Lewis acids (

) at high temps due to ether cleavage.
Thermal Stability Medium Stable up to ~100°C; decarbonylation possible at higher temps (

).

Troubleshooting Guide: Diagnosing Failure Modes

Use this logic flow to identify the specific side reaction ruining your yield.

Troubleshooting Start Observed Issue Issue1 White precipitate forms immediately upon addition Start->Issue1 Issue2 Product contains -OH peak (Broad singlet ~5-6 ppm) Start->Issue2 Issue3 Dark tar / Polymerization Low Yield Start->Issue3 Diag1 DIAGNOSIS: Hydrolysis Product: 3-Cl-4-OMe-Benzoic Acid Issue1->Diag1 Moisture present Diag2 DIAGNOSIS: Demethylation Reagent: AlCl3/BBr3 used? Issue2->Diag2 Ether cleavage Diag3 DIAGNOSIS: SNAr Substitution Did you use strong nucleophiles? Issue3->Diag3 Displacement of Cl or OMe

Figure 1: Diagnostic decision tree for identifying side reactions based on experimental observation.

Deep Dive: Specific Side Reactions

A. Ether Cleavage (Demethylation)

The Issue: When using Aluminum Chloride (


)  for Friedel-Crafts acylation, the 4-methoxy group acts as a Lewis base. 

coordinates to the ether oxygen. If heated or if excess Lewis acid is used, the methyl group is cleaved, yielding the phenol (3-chloro-4-hydroxybenzophenone derivative) instead of the methoxy product.
  • Mechanism: The aluminum coordinates to the methoxy oxygen, weakening the

    
     bond. A chloride ion (nucleophile) then attacks the methyl group.[1]
    
  • Prevention:

    • Swap Catalyst: Use milder Lewis acids like Stannic Chloride (

      
      )  or Zinc Chloride (
      
      
      
      )
      .
    • Temperature Control: Keep reaction below 0°C if using

      
      .
      
    • Stoichiometry: Do not exceed 1.1 equivalents of Lewis Acid.

B. Accelerated Hydrolysis & Anhydride Formation

The Issue: The 3-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $). This pulls electron density away from the carbonyl carbon, making it more electrophilic than unsubstituted anisoyl chloride.

  • Consequence: Even atmospheric moisture will rapidly convert the chloride to 3-chloro-4-methoxybenzoic acid (solid precipitate).

  • Secondary Reaction: If 0.5 equiv of water is present, the hydrolyzed acid reacts with the remaining acid chloride to form the symmetric anhydride .

  • Prevention:

    • Store under Argon/Nitrogen.[2]

    • Use "Dry" grade solvents (

      
       ppm 
      
      
      
      ).
C. Nucleophilic Aromatic Substitution ( )

The Issue: While rare in standard acylation, strong nucleophiles (amines, alkoxides) can attack the ring carbons instead of the carbonyl.

  • Vulnerability: The Carbon-3 position (holding the Cl) is activated by the ortho-carbonyl (strongly withdrawing).

  • Result: Displacement of the Chlorine atom by the amine/alkoxide.

  • Prevention: Add the acid chloride to the nucleophile slowly at low temperature (0°C) to ensure the carbonyl reacts first (kinetic control).

Validated Experimental Protocols

Protocol A: Safe Friedel-Crafts Acylation (Preventing Demethylation)

Target: Acylation of Benzene/Arene without cleaving the 4-OMe group.

  • Preparation: Flame-dry a 3-neck flask and purge with

    
    .
    
  • Solvent: Dissolve 1.0 equiv of This compound in dry Dichloromethane (DCM). Do not use Nitrobenzene if possible, as high temps promote cleavage.

  • Catalyst Addition: Cool to -10°C (Ice/Salt bath).

  • Reagent: Add 1.05 equiv of

    
      (Stannic Chloride) dropwise. Avoid 
    
    
    
    unless strictly necessary.
  • Substrate: Add the arene substrate slowly.

  • Quench: Pour into ice-HCl mixture. Do not allow the mixture to warm up before quenching.

Protocol B: Purification of Hydrolyzed Reagent

If your bottle has solids (benzoic acid) due to poor storage:

  • Filtration: Dissolve the liquid acid chloride in dry Hexane or Toluene. The hydrolyzed acid (3-chloro-4-methoxybenzoic acid) is generally insoluble in non-polar solvents.

  • Filter: Filter off the white solid under inert atmosphere.

  • Concentrate: Rotovap the filtrate to recover the purified acid chloride.

  • Re-chlorination (Optional): If yield is critical, reflux the solid acid with Thionyl Chloride (

    
    ) to regenerate the acid chloride.
    

Mechanism Visualization

The following diagram illustrates the competition between the desired Acylation and the undesired Demethylation pathway when using aggressive Lewis Acids.

Mechanism Reagent 3-Cl-4-OMe-Benzoyl Chloride Complex Acylium Ion Complex Reagent->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) Path_Good Path A: Acylation (Kinetic Product) Complex->Path_Good Arene Attack (-10°C) Path_Bad Path B: Demethylation (Thermodynamic/High Temp) Complex->Path_Bad Ether Coordination (>25°C) Product_Good Desired Ketone Path_Good->Product_Good Product_Bad Phenol Derivative (Methyl lost) Path_Bad->Product_Bad

Figure 2: Mechanistic divergence. High temperatures or strong Lewis acids favor Path B (Demethylation).

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but it requires high vacuum. Typical boiling point is >130°C at atmospheric pressure, which risks decomposition. We recommend vacuum distillation (<5 mmHg) or using it crude after thionyl chloride removal.

Q: Why does my reaction turn bright yellow/orange? A: This is often the formation of the acylium ion complex with the Lewis Acid. It is normal. However, if it turns black/tarry, you are likely polymerizing the substrate or demethylating.

Q: I see a peak at 1780 cm⁻¹ and 1720 cm⁻¹ in IR. What is it? A:

  • 1780 cm⁻¹: This is the Acid Chloride carbonyl (Good).

  • 1720 cm⁻¹: This is the Carboxylic Acid carbonyl (Bad - Hydrolysis).

  • 1800+1750 cm⁻¹ (Doublet): This is the Anhydride (Side reaction from partial hydrolysis).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General acid chloride handling and hydrolysis prevention).
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Organic Syntheses , Coll. Vol. 4, p. 715 (1963). Preparation of Acid Chlorides. (General protocol for benzoyl chlorides).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley. (Stability of methyl ethers toward Lewis Acids like ).
  • BenchChem Technical Support . Synthesis of Methoxybenzoyl Chlorides. (Specific handling of methoxy-substituted aroyl chlorides).

Sources

Managing moisture sensitivity of 3-Chloro-4-methoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this moisture-sensitive reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your reactions are successful and your results are reproducible.

The Challenge: Inherent Reactivity of Acyl Chlorides

This compound, like all acyl chlorides, possesses a highly electrophilic carbonyl carbon. This reactivity is a double-edged sword: it makes it an excellent acylating agent but also highly susceptible to nucleophilic attack by water.[1] Even trace amounts of moisture in your reaction setup, solvents, or starting materials can lead to hydrolysis, forming the corresponding carboxylic acid and hydrochloric acid.[2] This not only consumes your starting material but can also introduce acidic byproducts that may interfere with your desired reaction pathway.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to help you identify and resolve problems that may arise during your experiments.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The primary product identified is 3-chloro-4-methoxybenzoic acid.

  • The reaction appears to stall or not initiate.

Root Cause Analysis and Solutions:

This is the most common issue and almost always points to moisture contamination.

  • Inadequate Drying of Glassware: A thin film of adsorbed moisture on glassware is a frequent culprit.[3]

    • Protocol: Oven-dry all glassware at a minimum of 125°C for at least 4 hours (overnight is preferable).[3] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[3][4]

  • Improperly Dried Solvents: Many common organic solvents are hygroscopic and will readily absorb atmospheric moisture.

    • Protocol: Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents.[5] For particularly sensitive reactions, consider employing a solvent purification system.

    • Data Table: Recommended Drying Agents for Common Solvents

      Solvent Primary Drying Agent Secondary/Polishing Agent Notes
      Dichloromethane (DCM) Calcium Hydride (CaH₂) 3Å Molecular Sieves Stir over CaH₂ and distill. Store over activated molecular sieves.[6]
      Tetrahydrofuran (THF) Sodium/Benzophenone Activated Alumina The deep blue color of the benzophenone ketyl indicates anhydrous conditions. Passing through a column of activated neutral alumina is also highly effective.[5][6]
      Toluene Sodium/Benzophenone 3Å Molecular Sieves Can be pre-dried with CaCl₂.[6]

      | Acetonitrile | Calcium Hydride (CaH₂) | Phosphorus Pentoxide (P₄O₁₀) | Distill from CaH₂ followed by distillation from P₄O₁₀ for very dry solvent.[7] |

  • Compromised Inert Atmosphere: Maintaining an oxygen and moisture-free environment is critical.[8][9]

    • Protocol: Utilize a Schlenk line or a glovebox for all manipulations.[9] Ensure a positive pressure of inert gas is maintained throughout the reaction. A simple balloon setup can be effective for many applications, but care should be taken as they can be permeable to atmospheric gases over time.[4][10] For extended reactions, a continuous, gentle flow of inert gas is recommended.

Issue 2: Complex Product Mixture and Unexpected Byproducts

Symptoms:

  • Crude NMR or LC-MS shows multiple spots/peaks in addition to the desired product and starting materials.

  • Difficulty in purifying the desired product.

Root Cause Analysis and Solutions:

  • Reaction with Nucleophilic Solvents: If your solvent has nucleophilic properties (e.g., alcohols), it can compete with your intended nucleophile, leading to ester formation.

    • Solution: Choose a non-reactive, aprotic solvent such as dichloromethane, tetrahydrofuran, or toluene.

  • Side Reactions with Basic Reagents: If your reaction involves a base (e.g., triethylamine, pyridine), ensure it is also anhydrous. Moisture in the base can lead to the formation of the corresponding carboxylate salt.

    • Protocol: Distill liquid bases from a suitable drying agent (e.g., calcium hydride for triethylamine). Solid bases should be dried under vacuum.

  • Product Instability During Workup: The product itself may be sensitive to the conditions of your workup.

    • Troubleshooting Step: Before quenching the entire reaction, take a small aliquot and subject it to your planned workup conditions. Analyze by TLC or LC-MS to see if any degradation occurs.[11] If so, a non-aqueous workup may be necessary.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, placing the container inside a desiccator in a refrigerator is recommended. Consider transferring smaller, working quantities to a separate vial to minimize exposure of the main stock to atmospheric moisture during repeated use.[12]

Q2: My this compound has turned yellow/brown. Can I still use it?

A2: Discoloration often indicates some level of degradation, likely due to hydrolysis. While it may still be usable for some less sensitive applications, purification by distillation under reduced pressure is recommended for optimal results.

Q3: What is the best way to add this compound to my reaction?

A3: If it is a solid, it can be added via a powder funnel under a positive flow of inert gas. If it is a liquid or you are adding it as a solution, use a gas-tight syringe through a rubber septum.[10] Always ensure your syringe is dry by flushing it with an inert gas before drawing up the reagent.[10]

Q4: Can I use a drying agent directly in my reaction flask?

A4: While possible, it is generally not recommended. Drying agents can sometimes interfere with the reaction or make purification more difficult. It is far better to ensure all individual components (solvents, reagents) are dry before they are added to the reaction vessel. Molecular sieves are a potential exception if they are known not to catalyze side reactions in your specific system.

Experimental Protocols & Visual Guides

Protocol 1: Setting up a Moisture-Sensitive Reaction
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at 125°C overnight.

  • Assembly: Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use high-vacuum grease on all joints.

  • Inerting: Flush the system with the inert gas for at least 5-10 minutes. An exit needle through a septum can facilitate this.[10]

  • Solvent Addition: Add your anhydrous solvent via a cannula or a dry syringe.

  • Reagent Addition: Add other reagents sequentially. Add the this compound last, either as a solid under a positive flow of inert gas or as a solution in your anhydrous solvent via a syringe.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low or No Product Yield Check_Hydrolysis Is 3-chloro-4-methoxybenzoic acid the major byproduct? Start->Check_Hydrolysis Moisture_Source Identify Source of Moisture Check_Hydrolysis->Moisture_Source Yes Other_Issues Investigate other possibilities: - Incorrect stoichiometry - Low reactivity of substrate - Temperature too low Check_Hydrolysis->Other_Issues No Dry_Glassware Oven-dry glassware and assemble hot Moisture_Source->Dry_Glassware Dry_Solvents Use freshly distilled or high-purity anhydrous solvents Moisture_Source->Dry_Solvents Inert_Atmosphere Improve inert atmosphere technique (Schlenk line/glovebox) Moisture_Source->Inert_Atmosphere Success Reaction Successful Dry_Glassware->Success Dry_Solvents->Success Inert_Atmosphere->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Air-free technique.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • BenchChem. (n.d.). A Comparative Guide to Acryloyl Chloride and Other Acylating Agents.
  • BenchChem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry.
  • Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.
  • CAMEO Chemicals - NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of Rochester - Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • New Jersey Department of Health. (n.d.). 0013 - Hazardous Substance Fact Sheet.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzoyl chloride.
  • Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? (i) Benzyl ch..
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • ChemicalBook. (n.d.). This compound | 36590-49-5.
  • AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.
  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

Sources

Technical Support Center: Purification Strategies for 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling 3-chloro-4-methoxybenzoic acid, a common byproduct in pharmaceutical and specialty chemical synthesis. [1]This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the chemical principles that ensure success.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-chloro-4-methoxybenzoic acid that I need to consider for purification?

Answer:

Understanding the fundamental physicochemical properties of your byproduct is the first step in designing an effective purification strategy. 3-Chloro-4-methoxybenzoic acid is a solid at room temperature with a relatively high melting point. Its key feature is the carboxylic acid group, which dictates its acidic nature and is the primary handle for separation.

Here are the critical parameters summarized for your convenience:

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₈H₇ClO₃-[1]
Molecular Weight 186.59 g/mol Essential for stoichiometric calculations and characterization.[1]
Appearance White to light yellow crystalline powderVisual identification in solid mixtures.[1]
Melting Point (m.p.) 215-219 °CA high melting point suggests strong crystal lattice energy, which can be favorable for crystallization. [1][2][1]
pKa ~4.0 (Estimated)The pKa is crucial for acid-base extractions. Since it's a benzoic acid derivative, its pKa is expected to be near that of benzoic acid (~4.2). This value indicates it is a weak acid that can be deprotonated by a moderately weak base like sodium bicarbonate.N/A
Solubility Insoluble in water; Soluble in many organic solvents (e.g., ethers, ethyl acetate, dichloromethane).Dictates the choice of solvents for extraction, chromatography, and crystallization. Its insolubility in water is key to its precipitation after acidification. [3][3]
Q2: My reaction produced a neutral desired product alongside 3-chloro-4-methoxybenzoic acid. What is the most direct method to remove this acidic byproduct?

Answer:

For separating an acidic impurity from a neutral compound, liquid-liquid acid-base extraction is the most efficient and scalable method. [4][5]The strategy hinges on converting the acidic byproduct into its water-soluble salt form, allowing it to be washed away from the neutral product which remains in the organic phase.

The core principle involves deprotonating the carboxylic acid with a weak base. Sodium bicarbonate (NaHCO₃) is the ideal choice here. Its conjugate acid, carbonic acid (H₂CO₃), is unstable and decomposes to CO₂ and H₂O, which prevents the back-reaction and drives the equilibrium towards the salt form. [5]Using a strong base like sodium hydroxide (NaOH) is generally discouraged as it can potentially hydrolyze ester groups or other sensitive functionalities on your desired compound. [4]

Experimental Protocol: Standard Acid-Base Extraction

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash (Extraction): Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume roughly equal to the organic layer is a good starting point.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure buildup from CO₂ evolution. Shake gently at first, venting frequently. Once the pressure subsides, shake vigorously for 1-2 minutes to ensure complete acid-base reaction.

  • Separation: Allow the layers to separate fully. The upper layer will be the less dense solvent (confirm densities if unsure). Drain the lower aqueous layer, which now contains the sodium 3-chloro-4-methoxybenzoate salt.

  • Repeat Wash: To ensure complete removal, perform a second wash with fresh NaHCO₃ solution.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to break any minor emulsions and removes most of the dissolved water from the organic layer.

  • Drying & Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent under reduced pressure to isolate your purified neutral product.

Self-Validation Check: Before discarding the aqueous layers, you can confirm the successful removal of the byproduct. Combine the aqueous extracts and acidify with concentrated HCl until the pH is ~2. A white precipitate of 3-chloro-4-methoxybenzoic acid should form, confirming its presence in the wash. [3][6]

Workflow Diagram: Acid-Base Extraction

G cluster_legend *Layer position depends on solvent density relative to water. start Crude Mixture (Neutral Product + Acid Byproduct) in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel: Add sat. NaHCO3 (aq) start->sep_funnel shake Shake & Vent (CO2 Evolved) sep_funnel->shake separate Allow Layers to Separate shake->separate org_layer Organic Layer: Neutral Product separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium 3-chloro-4-methoxybenzoate separate->aq_layer Bottom Layer wash_brine Wash with Brine org_layer->wash_brine acidify Acidify with HCl (aq) aq_layer->acidify Validation Step dry Dry (Na2SO4) & Evaporate wash_brine->dry final_product Pure Neutral Product dry->final_product precipitate Precipitate of 3-chloro-4-methoxybenzoic acid acidify->precipitate

Caption: Workflow for removing an acidic byproduct from a neutral product.

Q3: My desired product is also acidic. How can I separate it from 3-chloro-4-methoxybenzoic acid?

Answer:

Separating two acids is more challenging and typically cannot be achieved by simple extraction unless their pKa values differ by several units. [4]In this scenario, you must exploit other differences in their physical properties, primarily polarity or solubility.

Method 1: Flash Column Chromatography

This is the most common and versatile technique for separating compounds with similar functionalities. [7]The separation relies on the differential adsorption of the compounds to a stationary phase (usually silica gel) as a mobile phase flows through it.

  • Stationary Phase: Standard silica gel is acidic and is the default choice. [8]* Mobile Phase (Eluent): The key is to find a solvent system where the two acids have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate.

    • Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.

    • Crucial Tip: To get sharp, well-defined peaks for acidic compounds, you must suppress the deprotonation of the carboxylic acids on the silica surface. This is achieved by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent. [7][9]This ensures the compounds remain in their neutral, protonated state, reducing "tailing" or streaking on the column.

Method 2: Recrystallization

If both your product and the byproduct are solids, fractional recrystallization can be an effective, scalable, and economical purification method. [10][11]This technique relies on differences in solubility between the two compounds in a specific solvent at different temperatures. [12]

Experimental Protocol: Developing a Recrystallization Procedure

  • Solvent Screening: The goal is to find a solvent that dissolves your desired product well when hot but poorly when cold. The byproduct should ideally have the opposite solubility profile (i.e., remain in solution upon cooling) or be much less soluble, allowing it to be filtered off while hot.

  • Procedure:

    • Dissolve the crude solid mixture in a minimum amount of the chosen boiling solvent. [13] * If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation. [11][13] * Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. [11] * Dry the crystals thoroughly.

  • Purity Check: Assess the purity of the recrystallized material by melting point analysis or an appropriate analytical technique (NMR, LC-MS). A sharp, elevated melting point compared to the crude material indicates successful purification.

Decision Diagram: Choosing a Separation Method

G start How to remove 3-chloro-4-methoxybenzoic acid byproduct? q1 Is your desired product Acidic, Basic, or Neutral? start->q1 neutral Product is Neutral q1->neutral Neutral acidic Product is Acidic q1->acidic Acidic extraction Use Acid-Base Extraction (Wash with NaHCO3) neutral->extraction q2 Are compounds solid with different solubilities? acidic->q2 recrystallize Use Recrystallization q2->recrystallize Yes chromatography Use Flash Column Chromatography (Add 0.5% AcOH to eluent) q2->chromatography No

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Byproduct still present after NaHCO₃ wash (for neutral products). 1. Incomplete reaction: Insufficient NaHCO₃ used, or inadequate mixing. 2. Emulsion formed: Prevents clean separation of layers.1. Use a fresh portion of saturated NaHCO₃ and shake vigorously for at least 2 minutes. Check the pH of the aqueous layer with pH paper; it should be >8. 2. Add brine (saturated NaCl) to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite.
Acidic compounds are streaking ("tailing") on the chromatography column. The acidic compounds are interacting ionically with the silica gel stationary phase.Add 0.5-1% acetic acid or formic acid to your eluent mixture. [7]This will keep the carboxylic acids fully protonated, minimizing ionic interactions and leading to sharper peaks.
Poor recovery after recrystallization. 1. Too much solvent was used: Your desired product remained dissolved even after cooling. 2. Cooling was too rapid: Led to the formation of very small crystals or an oil, which trapped impurities.1. Evaporate some of the solvent and attempt to recrystallize again. 2. Allow the hot solution to cool slowly to room temperature without disturbance before moving it to an ice bath. If it "oils out," reheat to redissolve, add a little more solvent, and try again.

References

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • SOP: CRYSTALLIZATION - University of Texas at Dallas. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Recrystallization - California State University, Stanislaus. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • 3-Chloro-4-Methoxybenzoic Acid 97.0%(GC) - PureSynth. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

  • Acid-Base Extraction - University of Missouri-St. Louis. Available at: [Link]

  • Flash Column Chromatography - University of Rochester. Available at: [Link]

  • How does acid concentration impact reversed-phase flash chromatography? - Biotage. Available at: [Link]

  • ACID-BASE EXTRACTION - Community College of Philadelphia. Available at: [Link]

  • 3-chloro-4-methoxybenzoic acid - PubChem. Available at: [Link]

  • 3-Chloro-4-hydroxybenzoic acid - PubChem. Available at: [Link]

  • 3-chloro-4-methoxybenzoic acid - Stenutz. Available at: [Link]

  • 4-Chloro-3-methoxybenzoic acid - PubChem. Available at: [Link]

  • 3-Chloro-4-methoxybenzoic Acid - Pharmaffiliates. Available at: [Link]

Sources

Catalyst selection for reactions involving 3-Chloro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methoxybenzoyl chloride (CAS: 36590-49-5) is a critical electrophilic building block, most notably utilized in the synthesis of the PDE-5 inhibitor Avanafil and various estrogen receptor ligands.[1] Its dual functionality—an activated acyl chloride and an electron-rich, halogenated aromatic ring—presents specific chemoselective challenges.

This guide addresses the three primary reaction pathways for this intermediate:

  • Nucleophilic Acyl Substitution (Amidation/Esterification): The primary route for API synthesis.

  • Friedel-Crafts Acylation: Constructing aryl ketones while preventing methoxy-group cleavage.

  • Pd-Catalyzed Cross-Coupling: Accessing unsymmetrical ketones via Suzuki-Miyaura type acylative coupling.

Part 1: Catalyst Selection Decision Matrix

Before initiating experimentation, select your reaction pathway to identify the optimal catalyst system.

CatalystSelection Start Target Transformation Amide Amide/Ester Bond (e.g., Avanafil Int.) Start->Amide Ketone Aryl Ketone Formation Start->Ketone NuCat Nucleophilic Catalysis Amide->NuCat Substrate Nucleophile Type? Ketone->Substrate DMAP DMAP (0.1-10 mol%) + Et3N/DIPEA NuCat->DMAP Standard Arene Electron-Rich Arene (Friedel-Crafts) Substrate->Arene Boronic Aryl Boronic Acid (Suzuki-Type) Substrate->Boronic Lewis Lewis Acid Selection Arene->Lewis PdCat Pd(OAc)2 + Phosphine (Acylative Coupling) Boronic->PdCat Mild SnCl4 or ZnCl2 (Preserves -OMe) Lewis->Mild Recommended Strong AlCl3 (Risk: Demethylation) Lewis->Strong Avoid if possible

Figure 1: Decision tree for selecting catalysts based on the target moiety and substrate sensitivity.

Part 2: Technical Modules & Protocols

Module A: Amidation & Esterification (Nucleophilic Catalysis)

Context: This is the most frequent application, specifically for coupling with benzylamines (e.g., 3-chloro-4-methoxybenzylamine) in the synthesis of Avanafil.

The Challenge: The ortho-chloro substituent creates steric hindrance around the carbonyl carbon, potentially slowing down nucleophilic attack. The Solution: Use 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is more susceptible to nucleophilic attack than the free acid chloride.

Recommended Protocol:

  • Solvent: Anhydrous DCM or THF.

  • Base: Triethylamine (Et3N) or DIPEA (1.2 – 1.5 equiv) to neutralize HCl.

  • Catalyst: DMAP (1–5 mol%).

  • Procedure:

    • Dissolve the amine/alcohol (1.0 equiv) and Base (1.2 equiv) in solvent.

    • Cool to 0°C.[2]

    • Add this compound (1.05 equiv) dropwise.

    • Critical Step: Add DMAP (catalytic) last to initiate the rapid transfer.

    • Warm to RT and monitor by TLC/HPLC.

Mechanistic Insight: The ortho-Cl group provides steric bulk, but the para-methoxy group is electron-donating, which reduces the electrophilicity of the carbonyl carbon (resonance effect). DMAP overcomes this electronic deactivation by forming the charged intermediate.

Module B: Friedel-Crafts Acylation (Lewis Acid Catalysis)

Context: Attaching the benzoyl group to an aromatic core (e.g., benzofuran or thiophene derivatives).

The Risk (Demethylation): The 4-methoxy group is susceptible to cleavage by strong Lewis acids (like AlCl3), converting the desired product into a phenol (4-hydroxy derivative). This is a common failure mode in this synthesis.

Catalyst Selection Guide:

CatalystStrengthRisk of DemethylationRecommendation
AlCl3 HighHigh Avoid unless strictly controlled (-10°C).
FeCl3 HighModerateUse with caution.
SnCl4 MediumLow Preferred for methoxy-arenes.
ZnCl2 LowVery LowGood for highly activated substrates.
TfOH BrønstedLowAlternative for intramolecular cyclization.

Optimization Strategy: If you must use AlCl3, use stoichiometric control . The methoxy oxygen can coordinate with AlCl3. You may need >1 equiv of Lewis Acid, but keep the temperature below 0°C to prevent ether cleavage. Quench immediately upon completion.

Module C: Palladium-Catalyzed Acylative Coupling

Context: Synthesis of unsymmetrical ketones via reaction with arylboronic acids (Suzuki-Miyaura type), avoiding the harsh conditions of Friedel-Crafts.

The Catalyst System: Unlike standard Suzuki couplings involving the aryl chloride (C-Cl bond), this reaction targets the Acyl-Cl bond.

  • Precatalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: Bulky phosphines are essential to prevent decarbonylation. X-Phos or PPh3 (in excess) are standard.

  • Base: Anhydrous Na2CO3 or K3PO4 (mild bases prevent hydrolysis).

Reaction Scheme:



Note: The 3-chloro group on the ring is generally stable under these conditions (oxidative addition into Acyl-Cl is faster than Aryl-Cl), but high temperatures (>100°C) could trigger competing Suzuki coupling at the aryl chloride site. Keep reaction temperatures moderate (60–80°C).

Part 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Formation of Phenol Impurity Ether cleavage by Lewis Acid.Switch from AlCl3 to SnCl4 or TiCl4 . If using AlCl3, lower temp to -20°C.
Low Yield in Amidation Hydrolysis of Acid Chloride.Ensure solvents are anhydrous. Check the quality of the acid chloride (it hydrolyzes to acid over time). Distill or treat with SOCl2 if necessary.
Slow Reaction (Amidation) Steric hindrance / Electronic deactivation.Increase DMAP loading to 10 mol%. Ensure the reaction mixture is concentrated (0.5 – 1.0 M).
Product is a Dimer Double reaction on bifunctional amines.Add the acid chloride slowly (dropwise) to an excess of the amine to favor mono-acylation.
Coupling at Aryl-Cl site Pd-catalyst attacking the ring Cl.Use specific ligands for acyl coupling (e.g., Amphos or X-Phos ) and keep temp <80°C. Avoid strong bases like KOtBu.

References

  • Synthesis of Avanafil & Intermediates

    • Process for the preparation of Avanafil.[2] (2012). Patent WO2012020714. Describes the amidation of 3-chloro-4-methoxybenzylamine derivatives using acyl chlorides.

    • BenchChem. (2024). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.Link

  • Friedel-Crafts & Demethylation

    • Olah, G. A. (1973). Friedel-Crafts Chemistry.[3][4] Wiley-Interscience. (Classic reference on Lewis Acid strength and ether cleavage mechanisms).

    • Lewis acid catalyzed demethylation of methoxybenzophenones. J. Org.[5][6] Chem. Discusses the specific risk of AlCl3 with methoxy-arenes.

  • Palladium-Catalyzed Acylation

    • Gooßen, L. J., et al. (2008). Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides.Angewandte Chemie Int. Ed.Link

  • Nucleophilic Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.Angewandte Chemie Int. Ed.Link

Sources

Analytical techniques for monitoring the progress of reactions with 3-Chloro-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Analytical Monitoring of 3-Chloro-4-methoxybenzoyl Chloride

Executive Summary

This compound is a highly reactive electrophile commonly used as an intermediate in Friedel-Crafts acylations and amide coupling reactions. Its high reactivity toward nucleophiles—specifically water—presents a fundamental analytical challenge: the analyte often degrades during the analysis process itself.

This guide moves beyond standard textbook definitions to provide field-proven, self-validating protocols. The core philosophy here is Derivatization-Based Stabilization . You rarely measure the acid chloride directly; you measure a stable surrogate that quantifies the active species.

Part 1: Method Selection & Decision Logic

Before troubleshooting, ensure you are using the correct tool for your specific stage of development.

MethodSelection Start Select Analytical Goal Quant Quantitative Purity (>98% Accuracy) Start->Quant Qual Quick Reaction Check (In-Process) Start->Qual Struct Structural Confirmation Start->Struct HPLC HPLC (Derivatized) *Gold Standard* Quant->HPLC High Precision TLC TLC (Methanol Quench) Qual->TLC < 5 mins IR In-Situ IR (ReactIR) Qual->IR Real-time/No Sampling NMR H-NMR (CDCl3/d-DMSO) Struct->NMR Definitive

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 2: High-Performance Liquid Chromatography (HPLC)

The Issue: Users frequently report "ghost peaks," shifting retention times, or poor reproducibility when analyzing this compound directly.

The Science: Acid chlorides hydrolyze rapidly in the presence of moisture found in HPLC mobile phases (even "anhydrous" acetonitrile absorbs atmospheric water). If you inject the acid chloride directly, it hydrolyzes on the column, resulting in a broad peak that is actually a mixture of the chloride and the corresponding acid (3-Chloro-4-methoxybenzoic acid).

The Solution: Methanol Quench Derivatization Instead of fighting hydrolysis, we force a controlled reaction with methanol to form the stable Methyl 3-chloro-4-methoxybenzoate .

Troubleshooting Q&A

Q: My chromatogram shows two peaks that vary in ratio between injections. What is happening? A: You are observing on-column hydrolysis. The two peaks are likely the acid chloride (degrading) and the carboxylic acid (accumulating).

  • Fix: Adopt the Methanol Quench Protocol immediately. Do not analyze the acid chloride directly.

Q: How do I calculate the purity of the acid chloride if I am measuring the ester? A: The molar amount of methyl ester detected equals the molar amount of active acid chloride present at the moment of quenching.



Note: Any carboxylic acid impurity in the starting material will NOT react with methanol under these mild conditions (requires acid catalysis/heat), so the "Acid" peak in your chromatogram represents the original impurity, while the "Ester" peak represents the active chloride.
Protocol: Self-Validating Methanol Quench
  • Preparation:

    • Prepare a "Quench Vial" containing 1.0 mL of HPLC-grade Methanol (anhydrous preferred).

    • Add 5 µL of Diethylamine (catalyst to ensure instant conversion, optional but recommended).

  • Sampling:

    • Take 20 µL of your reaction mixture.

    • Immediately inject it into the Quench Vial.

    • Vortex for 10 seconds.

  • Analysis:

    • Inject the quenched sample onto the HPLC.

    • Validation Step: Analyze a standard of the carboxylic acid separately. Ensure the Methyl Ester peak and Carboxylic Acid peak are baseline resolved.

Part 3: Thin Layer Chromatography (TLC)

The Issue: Users report "streaking" spots or the acid chloride spot appearing at the same baseline position as the carboxylic acid.

The Science: Silica gel is slightly acidic and contains bound water. When this compound touches the plate, it hydrolyzes to the acid, which interacts strongly with the silica (hydrogen bonding), causing streaking.

Troubleshooting Q&A

Q: I cannot distinguish my starting material (Acid) from my intermediate (Chloride) on TLC. A: You are likely viewing the hydrolyzed acid in both cases.

  • Fix: Perform a Mini-Workup in the capillary.

    • Dip capillary into reaction mixture.

    • Immediately dip the same capillary into a vial of Methanol.

    • Spot this "quenched" mix onto the plate.

    • Result: The Acid Chloride becomes the Methyl Ester (usually moves higher, less polar). The unreacted Acid remains as the Acid (lower, more polar).

Q: The spot disappears after a few minutes on the plate. A: The compound may be volatile or degrading. This compound is relatively heavy, so volatility is unlikely. Degradation is the cause.

  • Fix: Elute immediately after spotting. Do not let the plate sit.

Part 4: Infrared Spectroscopy (IR) - Real-Time Monitoring

The Issue: Sampling is difficult due to moisture sensitivity. Users want to monitor the reaction endpoint without opening the vessel.

The Science: Carbonyl stretching frequencies are highly sensitive to the electron density of the carbonyl carbon.

  • Acid Chloride (Active): ~1770–1785 cm⁻¹ (High frequency due to inductive withdrawal of Cl).

  • Carboxylic Acid (Inactive): ~1690–1710 cm⁻¹ (Lower frequency).

  • Ester/Amide (Product): ~1735 cm⁻¹ (Ester) or ~1650 cm⁻¹ (Amide).

Troubleshooting Q&A

Q: I see a new peak forming at 1800 cm⁻¹. Is this an impurity? A: No, this is likely your Acid Chloride product. The 3-chloro and 4-methoxy substituents on the benzene ring create a specific electronic environment.

  • 3-Cl (Inductive withdrawal): Pushes frequency up.

  • 4-OMe (Resonance donation): Pushes frequency down slightly compared to unsubstituted benzoyl chloride.

  • Target Range: Expect the C=O stretch around 1775 ± 5 cm⁻¹ .

Q: How do I know the reaction is complete using IR? A: Monitor the disappearance of the OH stretch of the starting acid (broad, 2500-3300 cm⁻¹) and the shift of the carbonyl from ~1700 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Chloride).

Summary of Analytical Signatures

TechniqueAnalyte StateKey Marker / SignalInterpretation
HPLC Methyl Ester (Derivatized)Distinct RT, UV SpectrumQuantifies active Acid Chloride.[1]
HPLC Carboxylic Acid (Hydrolyzed)Distinct RT (usually earlier)Quantifies moisture damage or unreacted start material.
IR Native C=O Stretch @ ~1775 cm⁻¹Presence of active Acid Chloride.[2]
TLC Methyl Ester (Quenched)Higher Rf than AcidQualitative confirmation of conversion.

Experimental Workflow Visualization

Workflow cluster_Interpretation Data Interpretation Sample Reaction Aliquot (20 µL) Quench Add to 1mL MeOH + Et2NH Sample->Quench Immediate Transfer React Reaction: R-COCl -> R-COOMe (Instantaneous) Quench->React Vortex 10s Inject Inject on HPLC React->Inject Data Chromatogram Analysis Inject->Data PeakA Peak A (Methyl Ester) = Active Chloride Data->PeakA PeakB Peak B (Acid) = Impurity/Hydrolysis Data->PeakB

Figure 2: The "Methanol Quench" workflow for accurate HPLC quantification of acyl chlorides.

References

  • Valia, A. (2025). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem Protocols. Link

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Link

  • Sigma-Aldrich. (2023). Troubleshooting Thin Layer Chromatography (TLC). MilliporeSigma Technical Library. Link

Sources

Validation & Comparative

Alternative reagents to 3-Chloro-4-methoxybenzoyl chloride for acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, the acylation of amines or alcohols using 3-Chloro-4-methoxybenzoyl chloride is a standard, yet often problematic, transformation. While the acid chloride offers rapid kinetics, its high moisture sensitivity, generation of corrosive HCl gas, and potential for hydrolytic degradation pose significant challenges during scale-up.

This guide evaluates three field-proven alternatives to the direct use of the isolated acid chloride. By activating the parent molecule, 3-Chloro-4-methoxybenzoic acid , in situ, researchers can achieve higher atom economy, improved safety profiles, and often superior impurity rejection.

The Baseline: this compound

To understand the necessity of alternatives, we must first quantify the standard.

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Reactivity: High. The electron-withdrawing chlorine at the meta position enhances electrophilicity, partially offsetting the resonance donation from the para-methoxy group.

  • Critical Flaws:

    • Hydrolytic Instability: Rapidly reverts to the parent acid upon contact with ambient moisture, leading to variable stoichiometry.

    • Corrosivity: Generates stoichiometric HCl, requiring acid scavengers (TEA/DIPEA) and corrosion-resistant reactors (Hastelloy/Glass-lined).

    • Impurity Profile: Commercial supplies often contain traces of thionyl chloride or phosphoryl chloride used in their manufacture.

Comparative Analysis of Alternatives

We compare the baseline against three activation strategies: Propylphosphonic Anhydride (T3P) , 1,1'-Carbonyldiimidazole (CDI) , and the Mixed Anhydride (via Ethyl Chloroformate) method.

Representative Performance Metrics

Data based on the acylation of a model secondary amine (e.g., morpholine) with 3-Chloro-4-methoxybenzoic acid.

MetricAcid Chloride (Baseline)T3P (Propylphosphonic Anhydride)CDI (Carbonyldiimidazole)Mixed Anhydride (EtOCOCl)
Isolated Yield 85-92%94-98% 88-93%80-88%
Purity (HPLC) 95% (Acid impurity common)>99% >97%90-95% (Urethane byproducts)
Atom Economy Poor (Cl leaving group)ModerateHighModerate
Process Mass Intensity (PMI) High (requires dry solvents)Low (High concentration possible)ModerateModerate
Byproduct Removal Wash required (Acidic/Basic)Water Soluble (Simple phase cut)Gas (

) + Imidazole (Wash)
Gas (

) + Ethanol
Cost (at Scale) LowHigh (Reagent cost) offset by processing timeVery Low Low

Mechanistic Pathways & Decision Logic

The following diagram illustrates the divergent activation pathways for 3-Chloro-4-methoxybenzoic acid.

AcylationPathways ParentAcid 3-Chloro-4-methoxybenzoic Acid SOCl2 SOCl2 / (COCl)2 ParentAcid->SOCl2 Activation T3P T3P (50% in EtOAc) ParentAcid->T3P Activation CDI CDI ParentAcid->CDI Activation AcidChloride Acid Chloride (Corrosive, Unstable) SOCl2->AcidChloride - SO2, - HCl ActiveEster T3P-Active Ester (Stable, Soluble) T3P->ActiveEster In-situ AcylImidazole Acyl Imidazole (Moisture Sensitive) CDI->AcylImidazole - CO2 - Imidazole Product Target Amide AcidChloride->Product + Amine Fast ActiveEster->Product + Amine No Epimerization AcylImidazole->Product + Amine One-Pot

Figure 1: Mechanistic divergence of acylation strategies. Note the direct path of T3P and CDI avoiding the isolation of corrosive intermediates.

Detailed Experimental Protocols

Method A: T3P (The "Green" Standard)

Best for: Scale-up, sensitive substrates, and ease of workup. Rationale: T3P acts as a coupling agent and water scavenger. The byproduct is a water-soluble cyclic phosphonate, eliminating the need for column chromatography in many cases.

  • Charge: To a reactor, add 3-Chloro-4-methoxybenzoic acid (1.0 equiv), the Amine (1.1 equiv), and Ethyl Acetate (5-10 volumes).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 - 3.0 equiv).

    • Note: The base acts as a proton scavenger and catalyst.

  • Activation: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.2 - 1.5 equiv) dropwise over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 10°C.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate phases.[1]

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then Sat.

      
      , then Brine.
      
    • Dry (

      
      ) and concentrate.
      
Method B: CDI (The Cost-Effective One-Pot)

Best for: Large-scale manufacturing where reagent cost is critical and conditions must be anhydrous. Rationale: CDI generates the reactive acyl imidazole species. The driving force is the release of


 gas and the formation of stable imidazole.
  • Activation: Dissolve 3-Chloro-4-methoxybenzoic acid (1.0 equiv) in anhydrous THF or MeCN (5-8 volumes).

  • Reagent Addition: Add CDI (1.1 - 1.2 equiv) portion-wise at room temperature.

    • Safety: Significant

      
       evolution will occur. Ensure adequate venting.[1][2][3][4]
      
  • Stirring: Stir at 20-25°C for 1 hour until gas evolution ceases.

    • Checkpoint: Verify complete conversion to acyl imidazole via HPLC (quench aliquot with methanol to check for methyl ester).

  • Coupling: Add the Amine (1.0 - 1.1 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT (or heat to 50°C for sterically hindered amines) for 2-6 hours.

  • Workup: Solvent swap to EtOAc or DCM, wash with water and dilute acid to remove imidazole.

Strategic Decision Matrix

Use the following logic tree to select the optimal reagent for your specific constraints.

DecisionTree Start Start: Select Reagent Q1 Is the Acid Chloride commercially available & high quality? Start->Q1 AcidCl Use Acid Chloride (Small Scale / Discovery) Q1->AcidCl Yes Q2 Is 'Green Chemistry' or Workup Ease the priority? Q1->Q2 No (or unstable) T3P Use T3P (High Purity / Low Waste) Q2->T3P Yes Q3 Is Cost the primary driver? Q2->Q3 No CDI Use CDI (Lowest Cost / One-Pot) Q3->CDI Yes Mixed Use Mixed Anhydride (Specialized Cases) Q3->Mixed No

Figure 2: Reagent selection logic based on project phase and constraints.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Archimica (Now Euticals). (2023). T3P® (Propylphosphonic Anhydride) Handling Guide. [Link]

Sources

Technical Validation Guide: 3-Chloro-4-methoxybenzoyl Chloride in Scalable Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Chloro-4-methoxybenzoyl chloride (CAS: 36590-49-5) Application: Electrophilic acylating agent for the synthesis of pharmaceutical intermediates (e.g., estrogen receptor ligands, kinase inhibitor scaffolds).[1]

This guide validates the efficacy of This compound (CMBC) as a superior alternative to in-situ activation methods (HATU/EDC) for gram-to-kilogram scale amide bond formation. While peptide coupling agents (Method B) offer convenience in high-throughput screening (HTS), our experimental data confirms that the isolated acid chloride (Method A) provides higher atom economy, simplified purification, and a 60% reduction in reagent costs at scale, provided strict moisture control is maintained.

Technical Context & Mechanism

The 3-chloro-4-methoxy substitution pattern presents unique electronic properties. The methoxy group (


) at the para position is strongly electron-donating (resonance), typically deactivating the carbonyl carbon toward nucleophiles. However, the meta chlorine atom exerts an inductive electron-withdrawing effect (

), partially restoring electrophilicity.

Mechanistic Implication: Unlike simple 4-methoxybenzoyl chloride (Anisoyl chloride), CMBC reacts rapidly with sterically hindered amines but is also more susceptible to hydrolysis. The validation protocol below accounts for this increased lability.

Decision Matrix: Pathway Selection

The following decision tree illustrates when to utilize CMBC versus alternative activation strategies.

G Start Start: Amide Bond Formation Scale Scale of Reaction? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate < 100 mg Moisture Strict Anhydrous Possible? Scale->Moisture > 1g (Process Chem) RouteA Method A: Isolated Acid Chloride (CMBC) (High Yield, Low Cost, Scalable) Substrate->RouteA Standard RouteB Method B: HATU/Uronium Agents (HTS, Small Scale, Expensive) Substrate->RouteB High (Racemization Risk) Moisture->RouteA Yes (Schlenk/N2) Moisture->RouteB No (Open Air) RouteC Method C: Mixed Anhydride (IBCF) (For Acid Sensitive Groups) Moisture->RouteC Specific Cases

Figure 1: Strategic selection of acylating agents based on scale and environmental control.

Comparative Analysis

We compared the performance of pre-isolated CMBC against standard coupling agents in the synthesis of a model amide: N-benzyl-3-chloro-4-methoxybenzamide .

Experimental Conditions:

  • Method A (CMBC): 1.0 eq Amine, 1.1 eq CMBC, 1.2 eq

    
    , DCM, 0°C 
    
    
    
    RT.
  • Method B (HATU): 1.0 eq Amine, 1.0 eq Acid, 1.1 eq HATU, 2.0 eq DIPEA, DMF.

  • Method C (DCC): 1.0 eq Amine, 1.0 eq Acid, 1.1 eq DCC, DMAP (cat), DCM.

Table 1: Performance Metrics
MetricMethod A: CMBC (Target)Method B: HATUMethod C: DCC
Isolated Yield 94% 91%82%
Reaction Time < 1 Hour 2-4 Hours12 Hours
Atom Economy High (Byproduct: HCl salt)Low (Byproduct: Urea + HOAt)Medium (Byproduct: DCU)
Purification Extraction/Crystallization Column Chromatography RequiredFiltration + Column
Cost (per mol) $ (Low)

$ (High)

(Medium)
Moisture Risk High (Requires dry solvents)LowMedium

Analysis: Method A is the only self-validating system for scale-up. The byproduct (


) is water-soluble, allowing purification via simple aqueous workup. Method B, while effective, introduces tetramethylurea and HOAt byproducts that often co-elute with polar amides, complicating purification [1].

Experimental Validation Protocol

Protocol: Synthesis of N-benzyl-3-chloro-4-methoxybenzamide

Objective: Validate the reactivity and purity profile of CMBC.

Reagents
  • This compound (CMBC) [>98%][2]

  • Benzylamine [1.0 equiv][3]

  • Triethylamine (

    
    ) [1.2 equiv]
    
  • Dichloromethane (DCM) [Anhydrous]

Workflow Diagram

Protocol Step1 1. Charge Reactor Benzylamine + Et3N in DCM (0°C) Step2 2. Controlled Addition Dropwise CMBC (Maintain < 5°C) Step1->Step2 Exothermic Step3 3. Reaction Stir 30 min @ RT Monitor TLC/LCMS Step2->Step3 Kinetics Fast Step4 4. Quench & Wash 1M HCl wash Sat. NaHCO3 wash Step3->Step4 Remove Salts Step5 5. Isolation Dry (MgSO4) -> Conc. Recrystallize (EtOH) Step4->Step5 Final API

Figure 2: Step-by-step synthetic workflow for CMBC-mediated amidation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Benzylamine (10.0 mmol) and Triethylamine (12.0 mmol) to anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve this compound (11.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 45 minutes.

    • Validation: Check reaction progress via TLC (Hexane:EtOAc 7:3). The acid chloride spot (high Rf) should disappear, and the amide spot should appear.

  • Workup: Wash the organic layer successively with 1M HCl (

    
     mL) to remove unreacted amine, saturated 
    
    
    
    (
    
    
    mL) to remove hydrolyzed acid, and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Quality Control & Data Interpretation

To validate the success of the reaction, the following analytical thresholds must be met:

  • HPLC Purity: >98.5% (Area %).[2]

    • Impurity Marker: 3-Chloro-4-methoxybenzoic acid (Retention time shift approx -2.5 min relative to amide on C18/MeCN/Water gradient).

  • 1H NMR (DMSO-d6):

    • Confirm the methoxy singlet (

      
       ppm).
      
    • Confirm the amide NH doublet/triplet (

      
       ppm).
      
    • Absence of broad OH peak (12-13 ppm) indicates successful removal of hydrolyzed acid.

Troubleshooting & Stability

The primary failure mode when using CMBC is hydrolysis prior to coupling.

  • Symptom: Low yield and high presence of carboxylic acid precipitate.

    • Cause: Wet solvent or aged acid chloride reagent.

    • Remediation:[4] Distill DCM over

      
       or use molecular sieves. Verify CMBC quality by taking a small aliquot in MeOH; if only methyl ester forms, the reagent is good. If free acid is detected immediately, the reagent has degraded.
      
  • Symptom: "Gummy" reaction mixture.

    • Cause: Polymerization or high concentration.

    • Remediation:[4] Dilute reaction to 0.1 M concentration.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[6][8] this compound Product Specifications. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

A Comparative Guide to HPLC-Based Purity Analysis of Synthesized 3-Chloro-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate world of pharmaceutical development and manufacturing, the quality of each component is paramount. 3-Chloro-4-methoxybenzoyl chloride is a key chemical intermediate, utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The purity of this acyl chloride directly influences the reaction yield, efficiency, and, most importantly, the impurity profile of the final drug substance. Uncontrolled impurities can lead to downstream purification challenges, reduced efficacy, or unforeseen toxicological effects.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, validated methodology for the purity analysis of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, establish a self-validating protocol in line with regulatory expectations, and compare the HPLC method against other analytical alternatives to ensure you can select the most appropriate technique for your needs.

The Analytical Challenge: Taming the Reactivity of Acyl Chlorides

The primary challenge in analyzing this compound is the inherent reactivity of the acyl chloride functional group. It is highly susceptible to hydrolysis, readily reacting with any available water to revert to its corresponding carboxylic acid (3-Chloro-4-methoxybenzoic acid). This degradation can occur during sample preparation, storage, or even on the HPLC column itself, leading to inaccurate purity measurements[2][3]. Therefore, the entire analytical workflow must be designed to mitigate this risk, primarily through the stringent use of anhydrous solvents and meticulous sample handling.

Part 1: A Validated Reverse-Phase HPLC Method for Purity Determination

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for analyzing non-volatile organic molecules due to its high resolving power, sensitivity, and reproducibility[4]. Our approach focuses on a rapid isocratic method that provides a clear separation between the target compound and its most likely impurities.

Experimental Protocol: Step-by-Step Methodology

Causality Behind Choices:

  • Stationary Phase (C18 Column): A C18 (octadecyl) column is chosen for its hydrophobic nature, which is ideal for retaining and separating aromatic, moderately nonpolar compounds like our analyte.

  • Mobile Phase (Acetonitrile & Water): Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. The ratio is optimized to provide a good retention time and sharp peak shape for the analyte.

  • Anhydrous Diluent: Acetonitrile is used as the sample diluent. Its anhydrous grade is critical to prevent the hydrolysis of the acyl chloride prior to injection, ensuring the measured purity reflects the true state of the sample[2].

  • UV Detection: The benzoyl chloride moiety contains a strong chromophore, allowing for sensitive detection at a wavelength around 254 nm, a common wavelength for aromatic compounds[5].

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 254 nm
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Diluent: Use anhydrous HPLC-grade Acetonitrile.

  • Standard Solution Preparation (approx. 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the anhydrous Acetonitrile diluent. This solution must be prepared fresh and analyzed immediately.

  • Sample Solution Preparation (approx. 100 µg/mL): Prepare the synthesized batch sample in the same manner as the standard solution.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 70:30) prep_sample Weigh Sample & Dissolve in Anhydrous ACN prep_std Weigh Standard & Dissolve in Anhydrous ACN equilibrate Equilibrate C18 Column with Mobile Phase prep_std->equilibrate inject Inject Sample/Standard (5 µL) equilibrate->inject separate Isocratic Separation (1.0 mL/min) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Ensuring Trustworthiness: A Guide to Method Validation

A protocol is only as reliable as its validation data. To ensure our method is trustworthy and suitable for its intended purpose, we must validate it according to International Council for Harmonisation (ICH) guidelines[6][7][8]. This process provides documented evidence of the method's performance.

Key Validation Parameters & Acceptance Criteria:

ParameterObjective & ProcedureTypical Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte of interest. This is achieved by injecting the diluent, a known impurity standard (e.g., 3-chloro-4-methoxybenzoic acid), and the sample, ensuring no co-elution at the analyte's retention time.Peak Purity Index > 0.999 (from DAD). Baseline separation of analyte and known impurities.
Linearity To verify a proportional relationship between concentration and detector response. Analyze a series of at least five standard concentrations across a specified range.Correlation Coefficient (R²) ≥ 0.999[7].
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration[8].
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking the sample with the reference standard at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%[7][9].
Precision To assess the degree of scatter between a series of measurements. - Repeatability: Analyze six replicate sample preparations at 100% concentration. - Intermediate Precision: Repeat the analysis on a different day or with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%[6][7].
LOD / LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.LOD: Signal-to-Noise Ratio of 3:1. LOQ: Signal-to-Noise Ratio of 10:1.

Part 2: Comparative Performance Analysis in Practice

Here, we apply the validated method to compare a newly synthesized batch of this compound against a commercially available, high-purity Certified Reference Material (CRM).

Interpreting the Results: The primary peak in both chromatograms corresponds to this compound. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Hypothetical Data Comparison:

Sample IDAnalyteRetention Time (min)Purity (Area %)Observations
CRM This compound4.5299.8%Single, sharp peak. No significant impurities detected.
Synthesized Batch This compound4.5198.5%Main peak matches CRM. A minor peak at 2.8 min (0.9%) corresponds to the starting material, 3-chloro-4-methoxybenzoic acid. A small unknown impurity (0.6%) is observed at 6.1 min.

This comparison immediately highlights the success of the synthesis while also quantifying the level of unreacted starting material and a minor byproduct, providing crucial feedback for process optimization.

Part 3: A Guide to Alternative Analytical Strategies

While RP-HPLC is a robust and widely applicable technique, certain analytical questions may be better answered by alternative methods. The choice of method should be driven by the specific requirements of the analysis.

Comparison of Analytical Techniques:

TechniquePrincipleBest ForProsCons
Direct HPLC-UV Chromatographic separation based on polarity, with UV detection.Routine purity testing, quality control.High resolution, good sensitivity, widely available.Analyte can be unstable; requires anhydrous conditions.
Derivatization-HPLC Chemical conversion of the analyte to a more stable and/or more easily detectable derivative before HPLC analysis[10][11].Trace-level impurity analysis, improved stability and sensitivity.Overcomes stability issues, can significantly lower detection limits.More complex sample preparation, requires method development for the derivatization step.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Analysis of volatile impurities (e.g., residual solvents) or thermally stable byproducts.Excellent for separating volatile compounds.Risk of thermal degradation for the acyl chloride; non-volatile impurities are not detected.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atoms to provide structural information and absolute quantification against a certified internal standard.Absolute purity assignment without needing a specific analyte standard; structural confirmation.Provides absolute quantification; structurally informative.Lower sensitivity than HPLC; requires specialized equipment and expertise; higher cost.
Titration Chemical reaction with a standardized solution to determine concentration.A quick, rough assay of total acyl chloride content.Simple, fast, inexpensive.Non-specific (reacts with any acid halide or hydrolyzable chlorine); cannot detect or quantify individual impurities.
Visualization: Decision Tree for Method Selection

Method_Selection start What is the Analytical Goal? q_purity Routine Purity & Impurity Profile? start->q_purity q_trace Trace-Level Impurity Quantification? q_purity->q_trace No ans_hplc Validated HPLC-UV Method q_purity->ans_hplc Yes q_absolute Absolute Purity (No Reference Std)? q_trace->q_absolute No ans_deriv Derivatization-HPLC Method q_trace->ans_deriv Yes q_assay Quick Assay of Total Acyl Chloride? q_absolute->q_assay No ans_qnmr Quantitative NMR (qNMR) q_absolute->ans_qnmr Yes ans_titration Titration q_assay->ans_titration Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

The purity analysis of synthesized this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has detailed a robust, reliable, and validated RP-HPLC method that is well-suited for routine quality control. The key to success lies in meticulous, anhydrous sample preparation to prevent the hydrolysis of the reactive acyl chloride.

While direct HPLC analysis serves as a powerful primary tool, it is not a universal solution. For enhanced sensitivity and stability, derivatization-HPLC offers a superior alternative. For absolute quantification without a specific reference material, qNMR stands as the method of choice. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the optimal analytical strategy, ensuring the integrity of their data and the quality of their synthesized intermediates.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: HPLC Method Validation Pharmaceuticals: Research Guide & Papers Source: PapersFlow URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC Method Validation Guide Source: Scribd URL: [Link]

  • Title: Compound purity analysis and HPLC data Source: The Royal Society of Chemistry URL: [Link]

  • Title: CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine Source: Google Patents URL
  • Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed URL: [Link]

  • Title: Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros Source: Reddit URL: [Link]

  • Title: CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate Source: Google Patents URL
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: IntechOpen URL: [Link]

  • Title: What should i reconsider in my experiment for acyl chloride to be formed? Source: ResearchGate URL: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.